Cevipabulin
Description
This compound is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. This compound appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
antimitotic agent; structure in first source
See also: this compound Fumarate (active moiety of); this compound Succinate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
| Record name | Cevipabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
| Record name | Cevipabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevipabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cevipabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIPABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cevipabulin mechanism of action on tubulin dynamics
An In-depth Technical Guide on the Core Mechanism of Action of Cevipabulin on Tubulin Dynamics
Introduction
This compound (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has been investigated as an anti-cancer agent in clinical trials.[1][2] It is classified as a microtubule-targeting agent (MTA), a class of drugs that interfere with the function of microtubules, which are essential for various cellular processes, most notably mitosis. Initially, this compound presented a paradoxical profile: while it competes for binding at the vinblastine site on β-tubulin, typically associated with microtubule destabilization, it was observed to promote tubulin polymerization in vitro, a characteristic of stabilizing agents like paclitaxel.[1][2] This guide elucidates the complex and unique dual mechanism of action of this compound, resolving these apparent contradictions and providing insight into its effects on tubulin dynamics.
Recent structural and biochemical studies have revealed that this compound simultaneously binds to two distinct sites on the αβ-tubulin heterodimer, triggering separate and novel downstream effects: the induction of abnormal tubulin protofilament polymerization and the promotion of proteasome-dependent tubulin degradation.[3][4]
Core Mechanism of Action: A Dual-Binding Model
The key to understanding this compound's action lies in its ability to occupy two spatially independent binding sites on the tubulin dimer.[3] This dual engagement leads to a combination of effects not seen with other clinical MTAs.
-
Binding Site 1: The Vinblastine Site (β-Tubulin) Like vinca alkaloids, this compound binds to the vinblastine site located on β-tubulin at the interface between two tubulin heterodimers.[1][3] However, its effect is atypical. Instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers.[1][5] Concurrently, it prevents the tubulin dimer from adopting the "straight" conformation necessary for proper lateral interactions between protofilaments.[4] The net result is the formation of linear tubulin protofilaments that cannot assemble into complete microtubules but instead tangle into irregular aggregates.[1][4][6] This aggregation of tubulin protein explains the increase in turbidity observed in in-vitro polymerization assays, which was initially misinterpreted as microtubule stabilization.[1]
-
Binding Site 2: The "Seventh Site" (α-Tubulin) X-ray crystallography has identified a novel binding pocket for this compound on α-tubulin, termed the "seventh site".[1][3][7] This site is located near the non-exchangeable GTP binding pocket, which is crucial for the structural stability of the tubulin dimer.[8] this compound's binding to the seventh site pushes the α-T5 loop outward.[7][9] This conformational change disrupts key hydrogen bonds between the α-T5 loop and the non-exchangeable GTP, effectively making the nucleotide exchangeable.[10] The loss of this stable, non-exchangeable GTP destabilizes the entire tubulin dimer, marking it for subsequent degradation via the proteasome pathway.[1][3][8]
Quantitative Data
The biological activity of this compound has been quantified across various cancer cell lines, demonstrating potent cytotoxic effects at low nanomolar concentrations.
| Cell Line | Cancer Type | IC₅₀ (nM)[11] |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| HeLa | Cervical Cancer | 40 |
Table 1: Cytotoxicity (IC₅₀) of this compound after 72 hours of exposure in various human cancer cell lines.
Cellular Consequences
The unique molecular mechanism of this compound leads to distinct and observable cellular phenotypes.
-
Cytoskeletal Disruption: Immunofluorescence microscopy reveals that this compound treatment does not result in the typical microtubule bundling seen with stabilizers or the complete network dissolution seen with destabilizers. Instead, it causes the formation of extensive, irregular tubulin aggregates within the cytoplasm.[1]
-
Cell Cycle Arrest: At concentrations above 50 nM, this compound causes a strong G2/M phase block in the cell cycle.[11] This is a common outcome for agents that disrupt the mitotic spindle.
-
Induction of Apoptosis: At lower concentrations (20-40 nM), this compound treatment leads to the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptotic cells with fragmented DNA.[11]
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the extent of tubulin assembly into polymers by monitoring changes in light scattering.
-
Objective: To determine if a compound promotes or inhibits the polymerization of purified tubulin in vitro.
-
Principle: Microtubule formation causes an increase in the turbidity of a solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[12][13]
-
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[13][14]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to wells containing various concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer, DMSO as a vehicle control). The final tubulin concentration is typically 2-4 mg/mL.[14][15]
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.[13][15]
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[15]
-
Analysis: Plot absorbance versus time. An increase in OD indicates polymerization, while a decrease or lack of increase indicates inhibition. This compound will show an increase in OD due to protofilament aggregation.[1]
-
Immunofluorescence Microscopy for Microtubule Integrity
This technique is used to visualize the microtubule network and associated structures within cells.
-
Objective: To observe the morphological changes in the tubulin cytoskeleton after treatment with this compound.
-
Principle: Cells are fixed and permeabilized to allow fluorescently-labeled antibodies to bind specifically to α-tubulin, revealing the microtubule structures.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound or controls for a specified time (e.g., 16 hours).[1]
-
Fixation: Wash the cells with PBS. Fix the cells to preserve their structure, typically with ice-cold methanol for 4-5 minutes at -20°C, which is optimal for microtubule staining.[16] Alternatively, 4% paraformaldehyde in PBS for 20-30 minutes at room temperature can be used.[14]
-
Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes.[14] Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 45-60 minutes.[16]
-
Primary Antibody Incubation: Incubate the coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI or Hoechst can be included.[16]
-
Mounting and Imaging: Wash the coverslips a final time and mount them onto microscope slides. Image using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of individual cells to determine their distribution across the phases of the cell cycle.
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Principle: A fluorescent dye, Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with various concentrations of this compound for a relevant time period (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI and collecting the red fluorescence emission.
-
Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[19]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Tubulin polymerization assay [bio-protocol.org]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometry Protocol [sigmaaldrich.com]
Unraveling the Crystal Structure of the Cevipabulin-Tubulin Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevipabulin (also known as TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies. Its mechanism of action involves interaction with tubulin, the fundamental protein component of microtubules. This technical guide provides an in-depth analysis of the crystal structure of the this compound-tubulin complex, offering a detailed understanding of its binding interactions and the functional consequences for microtubule dynamics. Recent crystallographic studies have revealed that this compound possesses a unique dual-binding mechanism, targeting not only the well-established vinblastine site on β-tubulin but also a novel site on α-tubulin. This discovery has profound implications for the rational design of a new generation of microtubule-targeting agents.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers. Their constant assembly and disassembly are crucial for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, tubulin has long been a validated and highly successful target for anticancer drug development. Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing agents (MSAs) or microtubule-destabilizing agents (MDAs).
This compound was initially identified as a microtubule-active agent that competes with vinblastine for binding to tubulin.[1][2] However, unlike classic Vinca alkaloids which induce microtubule depolymerization, this compound was observed to promote tubulin polymerization, a characteristic more akin to MSAs like paclitaxel.[2][3] This paradoxical behavior has been elucidated by the crystal structure of the this compound-tubulin complex, which reveals a more complex mechanism of action than previously understood.[4][5]
This guide will dissect the structural basis of this compound's interaction with tubulin, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from biophysical and structural studies of the this compound-tubulin interaction.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) to the α-tubulin "seventh site" | 0.97 ± 0.15 μM | Microscale Thermophoresis (MST) | [4][6] |
| Stoichiometry (this compound:Tubulin Dimer) | ~2:1 | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | [4] |
| Stoichiometry (this compound:Eribulin:Tubulin) | ~1:1:1 | LC-MS/MS & X-ray Crystallography | [4][6] |
Table 2: Crystallographic Data
| Parameter | This compound-Tubulin Complex | This compound-Eribulin-Tubulin Complex | Reference |
| PDB ID | Not explicitly stated, but structure determined | 7DP8 | [7] |
| Resolution | 2.6 Å | 2.45 Å | [4][7][[“]] |
| R-work / R-free | Not explicitly stated | 0.227 / 0.264 | [7] |
| Space Group | Not explicitly stated | Not explicitly stated | |
| Unit Cell Dimensions | Not explicitly stated | Not explicitly stated |
Table 3: In Vitro Cytotoxicity
| Cell Line | IC50 (nM) | Reference |
| SK-OV-3 (Ovarian) | 24 ± 8 | [9] |
| MDA-MB-435 (Breast) | 21 ± 4 | [9] |
| MDA-MB-468 (Breast) | 18 ± 6 | [9] |
| LnCaP (Prostate) | 22 ± 7 | [9] |
| HeLa (Cervical) | 40 | [9] |
Experimental Protocols
The determination of the this compound-tubulin complex structure and its characterization involved a series of sophisticated biophysical and biochemical techniques.
Protein Expression and Purification
The tubulin used for crystallization was part of a complex (T2R-TTL) comprising two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (TTL). This complex is known to be stable and amenable to crystallization.
-
Source: Bovine brain tubulin is a common source for structural studies.
-
Purification: Tubulin is typically purified through multiple cycles of temperature-dependent polymerization and depolymerization, followed by ion-exchange chromatography to separate it from microtubule-associated proteins.
-
Complex Formation: The purified tubulin is then incubated with purified RB3 and TTL to form the T2R-TTL complex.
Crystallization
-
Method: The crystal structure was obtained by soaking this compound into pre-existing crystals of the T2R-TTL complex.[4][5]
-
Crystallization Conditions: The specific conditions (e.g., precipitant, buffer, pH, temperature) for growing the T2R-TTL crystals were established in prior studies.
-
Soaking: A solution of this compound is added to the drop containing the T2R-TTL crystals, allowing the small molecule to diffuse into the crystal lattice and bind to tubulin.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: The soaked crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The structure is typically solved by molecular replacement, using a previously determined structure of the T2R-TTL complex as a search model.
-
Refinement: The initial model is refined against the experimental data to improve its fit and geometry. The electron density maps (Fo-Fc) are then inspected to confirm the binding of this compound and to model its conformation.[4]
Microscale Thermophoresis (MST)
MST was used to determine the binding affinity of this compound to its novel site on α-tubulin.
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and solvation shell. A change in these properties upon ligand binding can be detected.
-
Procedure:
-
The vinblastine site on tubulin is first blocked with an excess of another high-affinity ligand, such as eribulin.[4][6]
-
The tubulin-eribulin complex is labeled with a fluorescent dye.
-
A series of dilutions of this compound are incubated with a constant concentration of the labeled tubulin-eribulin complex.
-
The samples are loaded into capillaries, and the MST is measured.
-
The change in the thermophoretic signal is plotted against the this compound concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[4]
-
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS was employed to determine the binding stoichiometry of this compound to the tubulin dimer.
-
Procedure:
-
Tubulin (e.g., 20 μM) is incubated with varying concentrations of this compound in solution.[4][5]
-
The protein-ligand complex is separated from the unbound ligand, for example, by a spin column.
-
The bound this compound is then quantified by LC-MS/MS.
-
By comparing the amount of bound this compound to the known amount of tubulin, the stoichiometry can be calculated.[4]
-
Structural Insights and Signaling Pathways
The crystal structure of the this compound-tubulin complex revealed two distinct binding sites, leading to a dual mechanism of action that results in tubulin degradation and the formation of aberrant tubulin aggregates.[4]
The Vinblastine Site on β-Tubulin
At the interface between two longitudinally arranged tubulin dimers (inter-dimer interface), this compound occupies the vinblastine site on the β-tubulin subunit.[4] This binding mode enhances longitudinal interactions between tubulin dimers, promoting the formation of protofilaments. However, it simultaneously inhibits the lateral interactions necessary for the formation of a stable microtubule lattice. This leads to the accumulation of irregular tubulin aggregates rather than functional microtubules.
The Novel "Seventh Site" on α-Tubulin
Unexpectedly, a second this compound molecule was found bound to a novel site on the α-tubulin subunit, located near the non-exchangeable GTP binding site.[4] This site is spatially analogous to the vinblastine site on β-tubulin.
Binding of this compound to this "seventh site" induces a conformational change, pushing the αT5 loop outwards. This perturbation is thought to make the normally non-exchangeable GTP susceptible to exchange or hydrolysis, which in turn destabilizes the tubulin heterodimer. This destabilization ultimately flags the tubulin for degradation through the proteasome-dependent pathway.[4][5]
Visualizations
Experimental Workflow for Structure Determination
Caption: Workflow for determining the crystal structure.
Dual Binding and Downstream Effects of this compound
Caption: this compound's dual-binding mechanism of action.
Conclusion and Future Directions
The crystal structure of the this compound-tubulin complex provides a definitive explanation for its unusual biological activity. The simultaneous binding to the vinblastine site on β-tubulin and a novel site on α-tubulin initiates two distinct pathways: the formation of non-functional tubulin aggregates and the proteasomal degradation of the tubulin dimer itself.[4] This dual mechanism of action represents a new paradigm in microtubule-targeting cancer therapy.
The discovery of the "seventh site" on α-tubulin opens up exciting new avenues for drug development. Designing molecules that selectively target this site could lead to a new class of drugs—tubulin degraders—with potentially improved efficacy and a different resistance profile compared to traditional MSAs and MDAs. Further structural and functional studies will be crucial to fully exploit this novel therapeutic target.
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. consensus.app [consensus.app]
- 9. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cevipabulin Binding Site on α-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of cevipabulin, with a specific focus on its novel binding site on α-tubulin. This compound (formerly TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical settings.[1][2] While initially characterized as a microtubule-stabilizing agent that interacts with the vinblastine site, recent structural and biochemical studies have unveiled a more complex and unique mechanism involving a second, distinct binding site on the α-tubulin subunit.[3][4][5][6]
This discovery has profound implications, identifying a new targetable pocket on tubulin and paving the way for the development of a novel class of anticancer agents: tubulin degraders.[4][5][7]
The Dual-Binding Mechanism of this compound
X-ray crystallography studies have definitively shown that this compound simultaneously occupies two spatially independent sites on the αβ-tubulin heterodimer.[6][8] This dual-binding capacity is unique among known microtubule-targeting agents and is central to its multifaceted mechanism of action.
-
The Vinblastine Site (β-Tubulin): As suggested by initial competitive binding assays, this compound binds to the well-characterized vinblastine site located at the inter-dimer interface on β-tubulin.[2][6][9] However, unlike classic Vinca alkaloids which destabilize microtubules, this compound binding at this site enhances longitudinal interactions between tubulin dimers.[3][9] This leads to the formation of protofilaments but inhibits the proper lateral interactions required for microtubule assembly, resulting in the formation of irregular tubulin aggregates.[3][9]
-
The Novel "Seventh Site" (α-Tubulin): The landmark discovery is a second binding pocket located on the α-tubulin subunit, near the non-exchangeable guanosine triphosphate (GTP) binding site.[3][7] This novel pocket has been termed the "seventh site" on the tubulin dimer.[3][7][9]
The α-Tubulin "Seventh Site": A Nexus for Tubulin Degradation
The binding of this compound to the novel seventh site on α-tubulin initiates a cascade of events that culminates in the degradation of the tubulin protein itself. This represents a paradigm shift from conventional microtubule inhibitors that primarily disrupt polymerization dynamics.
The mechanism proceeds as follows:
-
Conformational Change: this compound binding pushes the α-tubulin T5 loop (αT5) outward.[4][5]
-
GTP Exchange: This conformational shift exposes the normally non-exchangeable GTP, making it exchangeable.[4][5][7]
-
Reduced Stability: The non-exchangeable GTP is critical for the structural integrity and stability of the tubulin dimer.[7] Its exchange leads to the destabilization of the entire heterodimer.
-
Proteasomal Degradation: The destabilized tubulin is subsequently targeted for degradation through a proteasome-dependent pathway.[9]
Quantitative Data Summary
The binding affinity, stoichiometry, and cytotoxic activity of this compound have been quantified through various biochemical and cell-based assays.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Method | Value | Target Complex | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 0.97 ± 0.15 μM | Eribulin-Tubulin Complex | [6][8] |
| Binding Stoichiometry | LC-MS/MS | ~2:1 (this compound:Tubulin) | Tubulin Dimer | [8][10] |
| Binding Stoichiometry | LC-MS/MS | ~1:1:1 (this compound:Eribulin:Tubulin) | Eribulin-Tubulin Complex |[6][8] |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| SK-OV-3 | Ovarian | 24 ± 8 | [1] |
| MDA-MB-435 | Breast | 21 ± 4 | [1] |
| MDA-MB-468 | Breast | 18 ± 6 | [1] |
| LnCaP | Prostate | 22 ± 7 | [1] |
| HeLa | Cervical | 40 |[1] |
Key Experimental Protocols
The elucidation of this compound's binding to the α-tubulin site involved several key experimental techniques. Detailed methodologies are summarized below.
X-ray Crystallography
This technique was pivotal in providing the atomic-level resolution structure of the this compound-tubulin complex, revealing the dual binding sites.
-
Protocol:
-
Crystal Formation: Crystals were grown consisting of two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex).[6]
-
Soaking: this compound was soaked into the pre-formed T2R-TTL crystals. To characterize the seventh site independently, crystals were also co-soaked with both this compound and eribulin (an inhibitor that occupies the vinblastine site).[6][11]
-
Data Collection: X-ray diffraction data were collected from the soaked crystals.
-
Structure Determination: The crystal structure of the this compound-tubulin complex was determined to a resolution of 2.6 Å.[6][11] The electron density maps (Fobs/Fcalc) were used to confirm the presence and orientation of this compound molecules in both the vinblastine and the novel α-tubulin sites.[5][11]
-
Binding Stoichiometry by LC-MS/MS
This method was used to quantify the number of this compound molecules bound to each tubulin dimer in solution, confirming that the dual-site occupancy was not a crystallization artifact.[6]
-
Protocol:
-
Incubation: Purified tubulin (20 μM) was incubated with varying concentrations of this compound (e.g., 64, 128, and 256 μM) for 10 minutes.[5][8][10]
-
Separation: The tubulin-bound this compound was separated from the unbound compound.
-
Quantification: The amount of bound this compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]
-
Ratio Calculation: The molecular ratio of this compound to the tubulin dimer was calculated. At saturating concentrations, this ratio approached 2:1.[8][10]
-
Binding Affinity by Microscale Thermophoresis (MST)
MST was employed to directly measure the binding affinity (Kd) of this compound to the novel seventh site.
-
Protocol:
-
Target Preparation: To isolate binding to the seventh site, the vinblastine site was first occupied by a high-affinity ligand, eribulin. The eribulin-tubulin complex (20 μM) was used as the target.[6][10]
-
Titration: A fixed concentration of fluorescently labeled tubulin was titrated with a serial dilution of this compound.
-
Thermophoresis Measurement: The movement of the fluorescent molecules through a microscopic temperature gradient was measured. This movement changes upon ligand binding.
-
Kd Determination: The dissociation constant (Kd) was calculated by plotting the change in thermophoresis against the this compound concentration, yielding a value of 0.97 ± 0.15 μM.[6][8]
-
Tubulin Degradation by Immunoblotting
Immunoblotting was used to confirm that this compound treatment leads to a reduction in total tubulin protein levels in various cancer cell lines.
-
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116, H460) were cultured and treated with various concentrations of this compound for specified time periods (e.g., 16 hours).[6][8]
-
Lysate Preparation: Cells were harvested and lysed to extract total cellular proteins.
-
SDS-PAGE and Transfer: Protein lysates were separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for α-tubulin and β-tubulin, followed by incubation with a secondary antibody.
-
Detection: The protein bands were visualized and quantified to determine the relative levels of tubulin, showing a dose-dependent decrease upon this compound treatment.[6][8]
-
Conclusion and Future Directions
The discovery that this compound binds to a novel site on α-tubulin to induce its degradation is a significant advancement in the field of microtubule-targeting agents. It reclassifies this compound not merely as a microtubule dynamics inhibitor but as a pioneering tubulin degrader. This "seventh site" represents a previously unexploited target for cancer therapy.
For drug development professionals, this presents a unique opportunity to:
-
Design Novel Tubulin Degraders: Develop new small molecules that specifically target this α-tubulin site with higher affinity and selectivity.
-
Overcome Drug Resistance: As this site is distinct from those targeted by taxanes and vinca alkaloids, agents targeting the seventh site may be effective against tumors that have developed resistance to conventional microtubule inhibitors.[2]
-
Explore New Therapeutic Applications: The unique mechanism of tubulin degradation may offer therapeutic advantages beyond traditional mitotic arrest.
Further research will be essential to fully characterize the downstream cellular consequences of tubulin degradation and to optimize the design of next-generation compounds targeting this novel and promising binding site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
TTI-237 (Cevipabulin): A Technical Guide on its Molecular Structure, Chemical Properties, and Antitumor Activity
Introduction
TTI-237, also known as Cevipabulin, is a synthetic, small-molecule, microtubule-active agent belonging to the triazolo[1,5-a]pyrimidine class of compounds.[1] It has demonstrated potent in vitro and in vivo antitumor activity, distinguishing itself from other microtubule-targeting agents through a unique mechanism of action.[1] While it binds to the vinblastine site on β-tubulin, a characteristic of microtubule destabilizers, it paradoxically promotes tubulin polymerization, a feature more akin to taxanes.[1][2] More recent structural studies have revealed that TTI-237 also binds to a novel site on α-tubulin, which may contribute to its unique properties, including the induction of tubulin degradation.[3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and preclinical data for TTI-237, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Properties
TTI-237 is chemically described as 5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][5]triazolo[1,5-a]pyrimidin-7-amine butanedioate.[1] It is a water-soluble and metabolically stable compound, suitable for both intravenous and oral administration.[2]
| Property | Value |
| IUPAC Name | 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][6][5]triazolo[1,5-a]pyrimidin-7-amine;butanedioic acid |
| Synonyms | This compound, TTI-237 |
| Chemical Class | Triazolo[1,5-a]pyrimidine |
| Molecular Formula | C22H23ClF5N7O · C4H6O4 |
| Appearance | Synthetic small molecule |
| Solubility | Water-soluble[2] |
| Administration Routes | Intravenous (i.v.) and Oral (p.o.)[1][2] |
Mechanism of Action
TTI-237 exerts its antitumor effects by disrupting microtubule dynamics, which are critical for cell division. Its mechanism is multifaceted and unique among microtubule-targeting agents.
-
Dual-Site Tubulin Binding: TTI-237 competitively inhibits the binding of [3H]vinblastine to tubulin, indicating that it interacts with the vinca alkaloid binding site on β-tubulin.[1] However, unlike vinca alkaloids which depolymerize microtubules, TTI-237 enhances tubulin aggregation.[1] X-ray crystallography studies have further revealed that TTI-237 also binds to a novel seventh site on α-tubulin.[3][4] This dual-site binding is thought to be responsible for its unique effects on tubulin polymerization.[2]
-
Aberrant Tubulin Polymerization: The binding of TTI-237 promotes the formation of abnormal tubulin protofilaments and their subsequent aggregation into irregular structures, rather than stable microtubules.[2] This action effectively disrupts the normal dynamic instability of microtubules required for mitotic spindle formation.
-
Cell Cycle Arrest: By interfering with microtubule function, TTI-237 induces a potent block in the G2/M phase of the cell cycle at concentrations above 50 nmol/L.[1][7]
-
Induction of Apoptosis: At lower concentrations (20–40 nmol/L), TTI-237 leads to the formation of multiple spindle poles and multinuclear cells, ultimately resulting in the appearance of sub-G1 nuclei, which is indicative of apoptosis.[1][7]
References
- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Cevipabulin: A Novel Microtubule-Targeting Agent in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that represents a distinct class of microtubule-targeting agents with potent antitumor activity. Preclinical studies have demonstrated that this compound exhibits a unique mechanism of action, differentiating it from classic taxanes and vinca alkaloids. It binds to the vinca alkaloid site on β-tubulin yet, paradoxically, promotes tubulin polymerization. Furthermore, recent investigations have unveiled a second, novel binding site on α-tubulin, which induces tubulin degradation through a proteasome-dependent pathway. This dual mechanism contributes to its potent cytotoxicity against a range of cancer cell lines, including those with multidrug resistance, and significant tumor growth inhibition in xenograft models. This document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of its efficacy, to support further research and development in oncology.
Mechanism of Action
This compound's antitumor activity stems from its multifaceted interaction with the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. Unlike traditional microtubule inhibitors, this compound possesses a dual-binding and dual-function mechanism.
-
Interaction with β-Tubulin: this compound binds to the vinca alkaloid site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1] However, contrary to vinca alkaloids which induce microtubule depolymerization, this compound promotes tubulin polymerization, a characteristic more akin to taxanes.[2] This anomalous activity disrupts the delicate balance of microtubule dynamics, leading to mitotic spindle defects.
-
Novel Binding Site on α-Tubulin and Tubulin Degradation: A pivotal discovery has been the identification of a second, novel binding site for this compound on the α-tubulin subunit.[3] Binding to this site triggers a conformational change in the α-tubulin, leading to its destabilization and subsequent degradation via the ubiquitin-proteasome pathway.[3][4] This degradation of the core building blocks of microtubules represents a novel mechanism for a microtubule-targeting agent.
The culmination of these actions is the severe disruption of microtubule function, leading to cell cycle arrest, primarily at the G2/M phase at higher concentrations, and the induction of apoptosis.[5][6] At lower concentrations, it can induce the formation of multinuclear G1 cells.[1]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [5] |
| MDA-MB-435 | Breast | 21 ± 4 | [5] |
| MDA-MB-468 | Breast | 18 ± 6 | [5] |
| LnCaP | Prostate | 22 ± 7 | [5] |
| HeLa | Cervical | 40 | [5] |
| General | Not Specified | 34 | [1] |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Notably, this compound retains significant activity in cancer cells that overexpress P-glycoprotein (Pgp), a key mediator of multidrug resistance. In a Pgp-overexpressing cell line, the IC50 of this compound increased only 25-fold, whereas the IC50 values for paclitaxel and vincristine increased 806-fold and 925-fold, respectively.[7]
In Vivo Efficacy
The antitumor activity of this compound has been confirmed in preclinical xenograft models using human tumor cell lines implanted in immunodeficient mice.
| Xenograft Model | Administration Route | Dosing Regimen | Antitumor Activity | Reference |
| U87-MG (Glioblastoma) | i.v. or p.o. | Not specified | Active | [5] |
| LoVo (Colon Carcinoma) | i.v. or p.o. | Not specified | Active | [8] |
| Generic Human Tumor | i.v. | 5, 10, 15, 20 mg/kg (q4d x 4) | Dose-dependent, good activity at 15 & 20 mg/kg | [5][9] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the IC50 values of this compound.
-
Cell Plating: Seed human cancer cell lines (e.g., SK-OV-3, MDA-MB-435, Hela) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (ranging from 0 to 50 nM). Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 20 nM, 40 nM, and >50 nM) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Workflow for In Vitro and Cell-Based Assays
Caption: General workflow for preclinical in vitro evaluation.
In Vivo Human Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound.
-
Animal Model: Use athymic nu/nu mice (4-6 weeks old). Allow the animals to acclimatize for at least one week before the study begins.
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 U87-MG human glioblastoma cells or LoVo human colon carcinoma cells, resuspended in a suitable medium (e.g., PBS or Matrigel), into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at doses of 5, 10, 15, and 20 mg/kg. A typical dosing schedule is every 4 days for 4 cycles.[5][9] The control group receives the vehicle.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze the statistical significance of the observed differences.
Workflow for In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft efficacy studies.
Conclusion
The preclinical data for this compound strongly support its development as a novel anticancer agent. Its unique dual mechanism of action, involving both the promotion of tubulin polymerization and the induction of tubulin degradation, distinguishes it from other microtubule-targeting drugs. The potent in vitro cytotoxicity, activity in multidrug-resistant models, and significant in vivo tumor growth inhibition highlight its therapeutic potential. The detailed protocols provided herein should facilitate further research into the promising therapeutic applications of this compound in oncology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Cevipabulin (TTI-237)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevipabulin (TTI-237) is a novel, synthetic small molecule that has demonstrated significant potential as an anti-cancer agent. Belonging to the[1][2][3]triazolo[1,5-a]pyrimidine class of compounds, this compound exhibits a unique dual mechanism of action that distinguishes it from other tubulin-targeting agents.[4] It interacts with tubulin at two distinct sites: the well-characterized Vinca alkaloid binding site on β-tubulin and a novel seventh site on α-tubulin. This dual engagement leads to an unusual biological outcome: instead of simply stabilizing or destabilizing microtubules, this compound promotes the degradation of tubulin, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols used in its characterization.
Discovery and Synthesis
This compound was identified through research efforts focused on developing novel microtubule-active compounds with improved efficacy and safety profiles compared to existing chemotherapeutics.[4] While the precise, step-by-step synthesis with all reaction conditions is proprietary, the general chemical structure is known as 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. The synthesis is reported to be efficient for producing the compound in bulk quantities.[1][4]
Mechanism of Action
This compound's primary molecular target is tubulin, the protein subunit of microtubules. Its mechanism is multifaceted and distinct from traditional microtubule-targeting agents.
Dual Binding Sites on Tubulin
Initial studies revealed that this compound competes with vinblastine for binding to tubulin, indicating interaction with the Vinca alkaloid binding site on β-tubulin.[2][5] However, unlike Vinca alkaloids which typically induce microtubule depolymerization, this compound was observed to promote tubulin aggregation, a characteristic more akin to taxanes.[6]
Subsequent crystallographic studies provided a clearer picture, revealing that this compound binds to two distinct sites on the tubulin heterodimer:
-
The Vinca Site on β-tubulin: This interaction is consistent with the competitive binding data.
-
A Novel Seventh Site on α-tubulin: This second binding site was previously uncharacterized for small molecule inhibitors and is crucial to this compound's unique activity.[6][7]
The simultaneous binding to both sites is believed to be responsible for the subsequent induction of abnormal tubulin protofilament polymerization.[7]
Induction of Tubulin Degradation
A key and unusual aspect of this compound's mechanism is its ability to induce the degradation of both α- and β-tubulin.[6] This degradation is mediated by the proteasome pathway.[6] This reduction in the cellular pool of tubulin monomers further disrupts microtubule dynamics.
Cellular Consequences
The molecular interactions of this compound with tubulin translate into significant anti-cancer effects at the cellular level:
-
Cell Cycle Arrest: this compound causes a block in the G2/M phase of the cell cycle at concentrations above 50 nM.[2][5] At lower concentrations (20-40 nM), it can lead to the formation of multinuclear cells in the G1 phase.[3]
-
Apoptosis Induction: By disrupting microtubule function and inducing cellular stress, this compound triggers programmed cell death, or apoptosis. This is evidenced by the appearance of sub-G1 nuclei in flow cytometry analysis.[2][5] The apoptotic cascade is initiated, involving the activation of caspases.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound (TTI-237).
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
Data sourced from MedChemExpress.[5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Administration Route | Dosing Schedule | Outcome |
| LoVo human colon adenocarcinoma | I.V. | 5, 10, 15, and 20 mg/kg, every 4 days for 4 cycles | Dose-dependent antitumor activity, with good activity at 15 and 20 mg/kg. |
| U87-MG human glioblastoma | P.O. or I.V. | 25 mg/kg, on days 0, 7, 14 | Active by both oral and intravenous administration. |
Data sourced from MedChemExpress.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the in vitro assembly of microtubules.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.
-
The tubulin solution is added to a 96-well plate.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle alone.
-
The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
Competitive Tubulin Binding Assay
Objective: To determine if this compound binds to the Vinca alkaloid binding site on tubulin.
Methodology:
-
Purified tubulin is incubated with a radiolabeled ligand known to bind to the Vinca site (e.g., [³H]vinblastine) in a suitable buffer.
-
Increasing concentrations of unlabeled this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered through a glass microfiber filter to separate bound from unbound radioligand.
-
The radioactivity retained on the filter, representing the amount of [³H]vinblastine bound to tubulin, is measured using a scintillation counter. A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cancer cells are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed again and then incubated with a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis of Apoptosis Markers
Objective: To investigate the molecular pathways of this compound-induced apoptosis.
Methodology:
-
Cells are treated with this compound as described for the cell cycle analysis.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).
-
After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into control and treatment groups.
-
This compound is administered to the treatment groups via the desired route (e.g., intravenous or oral) at various doses and schedules. The control group receives the vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is then calculated.
Visualizations
The following diagrams illustrate key concepts related to this compound's discovery and mechanism of action.
References
- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of Cevipabulin: A Microtubule Modulator with a Dual-Action Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cevipabulin (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies.[1] Its mechanism of action is complex and paradoxical, setting it apart from classical microtubule-targeting agents. While it binds to the vinblastine site on β-tubulin, which is typically associated with microtubule depolymerization, this compound paradoxically promotes the formation of aberrant tubulin structures.[1][2][3][4][5] Furthermore, it possesses a second, unique binding site on α-tubulin that induces tubulin degradation.[2][3][6][7] This guide provides a comprehensive technical overview of this compound's distinct effects on microtubule dynamics, focusing on its dual ability to promote tubulin protofilament aggregation and induce tubulin degradation. We present collated quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes to facilitate a deeper understanding of this novel microtubule modulator.
The Dual-Binding Mechanism of this compound
This compound's multifaceted effects on microtubule dynamics stem from its ability to bind to two distinct sites on the αβ-tubulin heterodimer.[2][3][6][8]
-
The Vinblastine Site on β-Tubulin: Similar to Vinca alkaloids, this compound competes for binding at the vinblastine site.[2][3] However, instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers, promoting the formation of linear protofilaments.[2][8][9] Crucially, it simultaneously inhibits the lateral interactions necessary for the assembly of these protofilaments into complete microtubules.[2][8] This leads to the accumulation of aberrant, non-functional tubulin aggregates within the cell.[2][10]
-
A Novel "Seventh Site" on α-Tubulin: X-ray crystallography studies have revealed a second, previously unknown binding pocket for this compound on the α-tubulin subunit.[2][6][8] Binding at this site triggers a conformational change that ultimately leads to the degradation of the tubulin heterodimer.[2][3][6][7] This degradation is mediated by the proteasome pathway.
The concurrent binding to these two sites results in a unique cellular phenotype characterized by the formation of irregular tubulin aggregates and a net loss of cellular tubulin.[9]
Quantitative Analysis of this compound's Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| HeLa | Cervical Cancer | 40 |
Data sourced from MedChemExpress.[9]
Table 2: In Vitro Tubulin Binding and Degradation
| Assay | Conditions | Observation |
| Tubulin Aggregation Assay | In vitro tubulin polymerization assay measuring turbidity.[2][3][5] | Increased turbidity, indicating the formation of tubulin protofilament aggregates.[2][10] |
| Tubulin Degradation in Cell Lines | HeLa, Hct116, H460, SU-DHL-6 cells treated with 1-10 µM this compound for 1-16 hours.[6][10][11] | Dose- and time-dependent decrease in α- and β-tubulin protein levels.[2][6] |
| Binding Stoichiometry | Incubation of 20 µM tubulin with varying concentrations of this compound.[12] | The molecular ratio of this compound to the tubulin dimer increases with this compound concentration.[12] |
Experimental Protocols
In Vitro Tubulin Aggregation Assay (Turbidity Assay)
This protocol is a representative method for assessing the effect of this compound on tubulin assembly in vitro by measuring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 0.5 mM EGTA
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (control for depolymerization)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice for immediate use.
-
Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing tubulin and GTP. For a final tubulin concentration of 2 mg/mL, mix the appropriate volume of the 10 mg/mL tubulin stock with GTB and GTP to a final concentration of 1 mM.
-
Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and vinblastine in GTB. Also, prepare a vehicle control with the same final concentration of DMSO as in the highest this compound concentration well.
-
Assay Setup:
-
Add the diluted compounds and controls to the wells of a pre-chilled 96-well plate.
-
Initiate the reaction by adding the tubulin/GTP reaction mix to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Turbidity Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Subtract the baseline absorbance (time zero) from all subsequent readings.
-
Plot the change in absorbance over time for each condition.
-
The rate of polymerization/aggregation can be determined from the slope of the initial linear phase, and the maximum absorbance reached represents the extent of polymer/aggregate formation.
-
Cellular Tubulin Degradation Assay (Immunoblotting)
This protocol describes how to assess the effect of this compound on tubulin protein levels in cultured cells.
Materials:
-
Cancer cell lines (e.g., HeLa, Hct116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-α-tubulin, anti-β-tubulin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for different time points (e.g., 6, 16, 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 20 µM) for 1 hour before adding this compound.[10]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Immunoblotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the tubulin bands relative to the loading control (β-actin) indicates the level of tubulin protein.
Signaling Pathways and Experimental Workflows
This compound's Dual-Action Mechanism on Tubulin
Caption: Dual-binding mechanism of this compound on the tubulin heterodimer.
Experimental Workflow for In Vitro Tubulin Aggregation Assay
Caption: Workflow for the in vitro tubulin aggregation turbidity assay.
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound binding to cellular effects.
Discussion and Future Directions
This compound represents a novel class of microtubule-targeting agents with a complex mechanism of action that is still being fully elucidated. Its ability to induce tubulin protofilament aggregation rather than promoting or inhibiting the polymerization of complete microtubules is a key differentiator from classical agents like taxanes and Vinca alkaloids. The discovery of its second binding site on α-tubulin, which leads to tubulin degradation, adds another layer of complexity and presents a new avenue for therapeutic intervention.
While this guide provides a summary of the current understanding of this compound's effects on microtubule polymerization and depolymerization, further research is needed to:
-
Characterize the kinetics of protofilament aggregation: Detailed kinetic studies are required to quantify the rate and extent of tubulin aggregation at various this compound concentrations.
-
Investigate the interplay between aggregation and degradation: It is important to understand how these two processes are coordinated within the cell and whether one precedes the other.
-
Explore the effect on microtubule depolymerization: While this compound's effects on tubulin assembly are partially characterized, its direct impact on the depolymerization of pre-formed microtubules is less clear and warrants investigation.
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turbidity as a probe of tubulin polymerization kinetics: a theoretical and experimental re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the In Vivo Antitumor Activity of Cevipabulin (TTI-237)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo antitumor activity of Cevipabulin (TTI-237), a novel, synthetic, small-molecule microtubule-active agent. This compound has demonstrated a unique mechanism of action that distinguishes it from classic microtubule stabilizers and destabilizers, positioning it as a promising candidate for cancer therapy, including for tumors resistant to existing agents.
Core Mechanism of Action: A Dual-Binding, Dual-Function Model
This compound's antitumor effects stem from its unique interaction with the tubulin heterodimer, the fundamental building block of microtubules. Unlike traditional microtubule-targeting agents that bind exclusively to one site, X-ray crystallography studies have revealed that this compound simultaneously occupies two distinct sites on the αβ-tubulin dimer. This dual-binding capability leads to two unique, site-dependent functions that disrupt microtubule dynamics and cell viability.
-
Vinblastine Site Binding (β-tubulin): this compound binds to the vinblastine site on β-tubulin. However, instead of causing microtubule depolymerization like Vinca alkaloids, this interaction promotes the formation of irregular tubulin aggregates. This action enhances longitudinal tubulin interactions while inhibiting the lateral interactions necessary for proper microtubule formation.
-
Novel "Seventh Site" Binding (α-tubulin): this compound is the first agent known to bind to a novel site on α-tubulin, termed the "seventh site". This binding event induces a conformational change that destabilizes the tubulin dimer, flagging it for degradation. Subsequent biochemical studies confirmed that this leads to a reduction in cellular tubulin levels via a proteasome-dependent pathway.
This dual mechanism—promoting aberrant aggregation while also inducing degradation—represents a novel strategy for disrupting the microtubule network essential for mitotic spindle formation and cancer cell proliferation.
Quantitative In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity across a range of human cancer cell lines. The IC50 values demonstrate its efficacy at low nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
| Data sourced from multiple studies. |
At concentrations between 20-40 nM, this compound induces the formation of sub-G1 nuclei, while concentrations above 50 nM lead to a significant G2-M block in the cell cycle.
In Vivo Antitumor Efficacy
This compound has demonstrated significant, dose-dependent antitumor activity in multiple human tumor xenograft models in mice. A key advantage of this compound is its excellent bioavailability, showing efficacy with both intravenous (i.v.) and oral (p.o.) administration.
| Parameter | Details |
| Animal Model | Athymic nu/nu female mice. |
| Tumor Models | Human tumor xenografts (e.g., U87-MG human glioblastoma). |
| Administration | Intravenous (i.v.) or Oral (p.o.). |
| Dosing Regimen | 5, 10, 15, and 20 mg/kg. |
| Schedule | Every 4 days for 4 cycles. |
| Efficacy Outcome | Dose-dependent antitumor activity was observed. |
| Effective Doses | Good antitumor activity was reported at 15 and 20 mg/kg. |
| Resistance Profile | Active against tumors resistant to paclitaxel and vincristine. |
Standard Experimental Protocol: Human Tumor Xenograft Model
The following outlines a standard protocol used to evaluate the in vivo efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model Selection:
-
Species: Mouse
-
Strain: Athymic nu/nu (immunocompromised) female mice are typically used to prevent rejection of human tumor cells.
2. Tumor Cell Culture and Implantation:
-
Cell Lines: Human cancer cell lines (e.g., U87-MG glioblastoma, SK-OV-3 ovarian, MDA-MB-435 breast) are cultured under standard aseptic conditions.
-
Implantation: A suspension of 1x10⁶ tumor cells is injected subcutaneously (s.c.) into the flank of
The Dual-Faceted Mechanism of Cevipabulin: Inducing Tubulin Degradation Through a Novel Binding Site
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cevipabulin (formerly TTI-237) is a potent, orally bioavailable small molecule that has demonstrated significant antitumor activity. Initially characterized by its interaction at the vinblastine binding site on β-tubulin, recent structural and biochemical studies have unveiled a more complex and unique mechanism of action. This compound simultaneously binds to a second, novel site on α-tubulin, termed the "seventh site." This dual binding confers a distinct activity profile, differentiating it from classic microtubule-stabilizing and -destabilizing agents. Crucially, the binding of this compound to the seventh site induces a conformational change in the α-tubulin subunit, leading to the destabilization of the tubulin heterodimer and its subsequent degradation via the proteasome pathway. This guide provides a comprehensive overview of the core mechanisms, quantitative data on its cytotoxic effects, detailed experimental protocols for studying its activity, and visual representations of the key pathways and workflows.
Core Mechanism: A Tale of Two Binding Sites
This compound's unique anticancer properties stem from its ability to engage the tubulin heterodimer at two distinct locations[1][2][3]:
-
The Vinblastine Site: Located at the interface between two tubulin dimers on the β-tubulin subunit, this is a well-characterized binding pocket for several microtubule-destabilizing agents. However, unlike typical Vinca alkaloids, this compound's interaction at this site appears to promote tubulin polymerization, a characteristic more akin to taxanes[4].
-
The Seventh Site: A novel binding pocket discovered on the α-tubulin subunit, near the non-exchangeable GTP binding site. This interaction is the cornerstone of this compound's ability to induce tubulin degradation[1][3].
The binding of this compound to the seventh site triggers a cascade of structural events. It physically pushes the α-T5 loop outwards, disrupting key hydrogen bonds that stabilize the non-exchangeable GTP. This conformational change effectively makes the non-exchangeable GTP exchangeable, which severely compromises the structural integrity and stability of the αβ-tubulin heterodimer[1][3][5]. The now-unfolded or destabilized tubulin is recognized by the cellular machinery and targeted for degradation through a proteasome-dependent pathway. This has been confirmed by experiments showing that the proteasome inhibitor MG132 can completely block this compound-induced tubulin degradation[1][2][3].
Signaling Pathway for Tubulin Degradation
The following diagram illustrates the molecular cascade initiated by this compound binding to the seventh site on α-tubulin.
Quantitative Data: Cytotoxicity Profile
This compound exhibits potent cytotoxic activity across a range of human cancer cell lines, with IC50 values typically in the low nanomolar range. This efficacy is maintained even in cell lines resistant to other microtubule-targeting agents.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 40 | [6] |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 | [6] |
| MDA-MB-435 | Melanoma | 21 ± 4 | [6] |
| MDA-MB-468 | Breast Cancer | 18 ± 6 | [6] |
| LnCaP | Prostate Cancer | 22 ± 7 | [6] |
| HCT116 | Colorectal Carcinoma | Not specified | [1] |
| H460 | Large Cell Lung Carcinoma | Not specified | [1] |
| SU-DHL-6 | B Cell Lymphoma | Not specified | [1] |
Note: Data presented as mean ± SD where available. Not all studies specified error margins.
Experimental Protocols
Investigating the effects of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these assays.
Western Blotting for Tubulin Degradation
This protocol is designed to quantify the levels of α- and β-tubulin in cells following treatment with this compound to assess its degradation-inducing effect.
Materials:
-
Cell lines (e.g., HeLa, HCT116)
-
This compound (and vehicle control, e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 6, 16, 24 hours)[1][2]. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 20 µM) for 1 hour before adding this compound[1].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Load 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-α-tubulin, diluted according to manufacturer's instructions) overnight at 4°C with gentle rocking.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Imaging: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing tubulin levels to a loading control (e.g., GAPDH).
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of this compound on the polymerization of purified tubulin in a cell-free system, typically by measuring turbidity.
Materials:
-
Purified tubulin (≥99%, e.g., from porcine brain)
-
GTP solution (e.g., 100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
This compound, Paclitaxel (positive control for polymerization), Vinblastine (positive control for depolymerization)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Thaw tubulin, GTP, and polymerization buffer on ice. Prepare working solutions of test compounds in polymerization buffer.
-
Reaction Setup: On ice, add polymerization buffer to the wells of a 96-well plate. Add the test compounds (this compound) and controls to the appropriate wells.
-
Initiation: Prepare a tubulin-GTP mix by diluting the tubulin stock to the desired final concentration (e.g., 2 mg/mL) in polymerization buffer and adding GTP to a final concentration of 1 mM. Add the tubulin-GTP mix to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance (turbidity) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the negative (vehicle) and positive controls.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.
Materials:
-
Cell lines of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 20-100 nM) for 24 hours[6]. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 0.5-1 mL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. This compound at concentrations >50 nM is expected to cause a strong G2/M block[6].
Visualizing Workflows and Relationships
Experimental Workflow
The following diagram outlines the typical workflow for characterizing the activity of this compound on tubulin.
Logical Relationship of Dual-Binding Effects
This compound's dual binding results in two distinct, yet complementary, antitumor activities.
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. medchemexpress.com [medchemexpress.com]
Cellular Pathways Affected by Cevipabulin Treatment: A Technical Guide
Abstract: Cevipabulin (TTI-237) is a novel, orally available small molecule that targets microtubules, a cornerstone of anticancer therapy. Unlike traditional microtubule-targeting agents, this compound exhibits a unique dual-site binding mechanism that results in two distinct, concurrent cellular effects: the induction of aberrant tubulin protofilament polymerization and the targeted degradation of tubulin itself. This guide provides an in-depth examination of the cellular pathways affected by this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its mechanism of action. For researchers and drug development professionals, this document outlines the unique properties that make this compound a promising clinical candidate, particularly for overcoming resistance to conventional tubulin inhibitors.
Introduction: A Novel Mechanism in Microtubule Targeting
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[1] Their importance in cell division has made them a primary target for antimitotic cancer drugs for decades.[1] These agents typically fall into two categories: microtubule-stabilizing agents (MSAs) like taxanes, and microtubule-destabilizing agents (MDAs) like Vinca alkaloids.[1]
This compound represents a departure from this classic dichotomy. While it binds to the Vinca alkaloid site on β-tubulin, it paradoxically promotes tubulin aggregation, a characteristic more akin to MSAs.[2][3] Furthermore, it induces the degradation of α- and β-tubulin, an unusual effect not seen with traditional agents.[2][4] X-ray crystallography has revealed that this compound uniquely binds to two spatially independent sites on the tubulin dimer simultaneously: the classic Vinblastine site on β-tubulin and a novel binding pocket on α-tubulin, termed the "seventh site" .[1][5] This dual-binding capability is the foundation for its distinct and potent anticancer effects.
Core Mechanism of Action: A Dual-Binding Model
This compound's unique cellular activities stem from its ability to engage two different sites on the αβ-tubulin heterodimer.[6]
-
Binding to the Vinblastine Site (β-tubulin): This interaction alters the normal process of microtubule assembly. It enhances the longitudinal (head-to-tail) interactions between tubulin dimers while simultaneously inhibiting the lateral interactions required to form a stable microtubule sheet.[2][7]
-
Binding to the Seventh Site (α-tubulin): This binding event is responsible for the degradation of the tubulin protein.[1][6] It disrupts the stability of the α-tubulin subunit, marking it for cellular degradation machinery.[3][7]
These two independent functions—aberrant polymerization and protein degradation—work in concert to disrupt the microtubule cytoskeleton and inhibit cancer cell proliferation.[2]
Cellular Pathway 1: Proteasome-Dependent Tubulin Degradation
A key pathway affected by this compound is the proteasome-dependent degradation of tubulin. This process is initiated by this compound's binding to the novel seventh site on α-tubulin.[1][3]
The mechanism proceeds as follows:
-
Binding and Conformational Change: this compound binds to the seventh site, which is located near the non-exchangeable GTP-binding pocket of α-tubulin.[1][3] This binding pushes the α-T5 loop outward.[1][5]
-
Destabilization: This conformational change breaks key hydrogen bonds, reducing the affinity of the non-exchangeable GTP and decreasing the overall stability of the tubulin dimer.[1][3] This leads to protein unfolding.[1][8]
-
Proteasomal Degradation: The destabilized and unfolded tubulin protein is then recognized and targeted by the cellular ubiquitin-proteasome system for degradation.[1][2]
This degradation is a post-transcriptional event, as studies have confirmed that this compound treatment does not affect the mRNA levels of α- or β-tubulin.[1][2] The pathway can be completely blocked by the proteasome inhibitor MG132, confirming the role of the proteasome.[1][2]
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cevipabulin: A Novel Microtubule-Targeting Agent for Solid Tumors
An In-depth Technical Guide
This technical guide provides a comprehensive overview of Cevipabulin (formerly TTI-237), a novel, synthetic small molecule with a unique mechanism of action targeting tubulin. This document is intended for researchers, scientists, and drug development professionals, and consolidates preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Executive Summary
This compound is a microtubule-active agent that has demonstrated potent antitumor activity in preclinical models of various solid tumors. Uniquely, it exhibits a dual mechanism of action, binding to both the vinca alkaloid site on β-tubulin and a novel "seventh site" on α-tubulin. This dual engagement leads to a complex cellular response characterized by the promotion of tubulin polymerization, cell cycle arrest, and ultimately, proteasome-dependent degradation of tubulin. Early clinical development in patients with advanced solid tumors has provided initial safety and pharmacokinetic data. This guide summarizes the current understanding of this compound's pharmacology, mechanism of action, and clinical potential.
Mechanism of Action
This compound's antitumor effects stem from its unique interaction with the microtubule cytoskeleton. Unlike traditional microtubule-targeting agents that either solely stabilize or destabilize microtubules, this compound possesses a hybrid mechanism.
Initial studies showed that this compound competes with vinblastine for binding to tubulin, suggesting interaction with the vinca alkaloid binding site on β-tubulin.[1] However, unlike vinca alkaloids which lead to microtubule depolymerization, this compound was observed to enhance tubulin polymerization, a characteristic more akin to taxanes.[2][3][4]
More recent structural and biochemical analyses have elucidated a more complex mechanism.[1] this compound is now understood to bind to two distinct sites on the αβ-tubulin heterodimer:
-
The Vinca Site on β-Tubulin: Binding at this site is thought to enhance longitudinal interactions between tubulin dimers, promoting the formation of tubulin protofilaments.[5]
-
A Novel Seventh Site on α-Tubulin: This newly identified binding pocket is located near the non-exchangeable GTP binding site.[1] Engagement of this site is believed to induce a conformational change that destabilizes the tubulin dimer, making it susceptible to proteasome-mediated degradation.[1]
This dual-binding activity results in a unique cellular phenotype characterized by the formation of abnormal tubulin protofilament aggregates and a net loss of cellular tubulin over time.[5]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range.[2][6][7]
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| HeLa | Cervical Cancer | 40 |
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.[2][6][7]
Flow cytometry analyses have revealed that this compound's impact on the cell cycle is concentration-dependent. At lower concentrations (20-40 nM), it induces the formation of sub-G1 nuclei, indicative of apoptosis.[2][8] At higher concentrations (>50 nM), it causes a pronounced G2/M phase arrest.[2][8]
In Vivo Efficacy in Xenograft Models
This compound has shown significant, dose-dependent antitumor activity in mouse xenograft models of human cancers, including colon adenocarcinoma and glioblastoma.[2][6] The compound is active via both intravenous (i.v.) and oral (p.o.) administration.[2][6]
| Xenograft Model | Cancer Type | Dosing Regimen | Administration Route | Outcome |
| LoVo | Human Colon Adenocarcinoma | 5, 10, 15, and 20 mg/kg, every 4 days for 4 cycles | i.v. | Dose-dependent antitumor activity, with good efficacy at 15 and 20 mg/kg. |
| U87-MG | Human Glioblastoma | 25 mg/kg, every 7 days for 3 cycles | i.v. or p.o. | Active by both administration routes. |
Table 2: In Vivo Antitumor Activity of this compound in Mouse Xenograft Models.[2][6]
Clinical Data
A Phase I dose-escalation study of this compound (TTI-237) was conducted in patients with advanced, refractory solid tumors.[9][10] The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile.[9][10]
| Parameter | Value / Observation |
| Patient Population | 28 patients with refractory solid tumors |
| Dose Escalation Cohorts (mg/m²) | 4.5, 9, 15, 22.5, and 31.5 |
| Dosing Schedule | Intravenous administration on Days 1, 8, and 15 of a 28-day cycle |
| Dose-Limiting Toxicity (DLT) | Neutropenic fever was observed at the 31.5 mg/m² dose level. Grade 3 or 4 neutropenia occurred in all seven patients at this dose. |
| Maximum Tolerated Dose (MTD) | Not formally determined due to early termination of the trial by the sponsor. |
| Tolerable Dose | 18 mg/m² was tolerated without DLTs in six patients prior to trial termination. |
| Pharmacokinetics | |
| Terminal-phase elimination half-life (t½) | 25-29 hours |
| Mean AUC at 31.5 mg/m² | 2,768 ng•h/mL |
Table 3: Summary of Phase I Clinical Trial Results for this compound (TTI-237).[9][10]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
-
Reagents and Preparation:
-
Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
A GTP solution (e.g., 10 mM) is prepared.
-
This compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) are serially diluted to desired concentrations.
-
-
Assay Procedure:
-
On ice, tubulin is mixed with the general tubulin buffer and GTP (final concentration ~1 mM).
-
The tubulin solution is added to wells of a pre-chilled 96-well plate.
-
This compound or control compounds are added to the respective wells.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
The absorbance (turbidity) at 350 nm is measured kinetically, with readings taken every 30-60 seconds for a period of 60-90 minutes.
-
-
Analysis:
-
The change in absorbance over time is plotted to generate polymerization curves.
-
The effect of this compound is compared to the vehicle control and reference compounds to determine if it promotes or inhibits tubulin polymerization.
-
Competitive Radioligand Binding Assay
This assay determines if a test compound binds to a specific site on a target protein by measuring its ability to compete with a known radiolabeled ligand.
-
Reagents and Preparation:
-
Purified tubulin.
-
Radiolabeled ligand, e.g., [³H]vinblastine.
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
-
Assay Procedure:
-
In a multi-well plate, a fixed concentration of purified tubulin and [³H]vinblastine are incubated with increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium (e.g., 60 minutes at 30-37°C).
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Analysis:
-
The amount of bound [³H]vinblastine is plotted against the concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]vinblastine (IC50) is calculated.
-
Immunoblotting for Tubulin Degradation
This protocol is used to assess the levels of α- and β-tubulin in cancer cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, Hct116) are cultured to ~70-80% confluency.
-
Cells are treated with various concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).
-
For proteasome inhibition experiments, cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1 hour before adding this compound.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.
-
Cell lysates are clarified by centrifugation, and the supernatant containing total protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
-
The signal is detected using a chemiluminescence imaging system.
-
Band intensities are quantified, and tubulin levels are normalized to the loading control to determine the extent of degradation.
-
Quantitative PCR (qPCR) for Tubulin mRNA Levels
This protocol is used to determine if this compound's effect on tubulin protein levels is due to a change in gene expression.
-
Cell Culture and Treatment:
-
Cells are cultured and treated with this compound as described in the immunoblotting protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).
-
The quality and quantity of RNA are assessed using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
The qPCR reaction is set up using a SYBR Green master mix, the synthesized cDNA, and primers specific for α-tubulin, β-tubulin, and a housekeeping gene (e.g., GAPDH).
-
-
Data Acquisition:
-
The reaction is run on a real-time PCR system.
-
-
Analysis:
-
The relative mRNA levels of α- and β-tubulin are calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
The results from this compound-treated cells are compared to those from vehicle-treated cells.
-
Conclusion
This compound represents a promising therapeutic candidate for solid tumors, distinguished by its novel dual mechanism of action that both promotes aberrant tubulin polymerization and induces tubulin degradation. Preclinical studies have consistently demonstrated its potent in vitro and in vivo antitumor activity. While a Phase I clinical trial provided valuable safety and pharmacokinetic information, its early termination means that the full clinical potential of this compound, including its MTD and efficacy in various tumor types, remains to be fully elucidated. Further clinical investigation is warranted to explore the therapeutic window and patient populations that may benefit from this unique microtubule-targeting agent.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]
- 5. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I dose escalation study of TTI-237 in patients with advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cevipabulin (TTI-237) in Cell Culture
Introduction
Cevipabulin (TTI-237) is a novel, orally available, synthetic small molecule that targets microtubules, exhibiting potent antitumor activity.[1][2] It is a triazolopyrimidine derivative that uniquely interacts with tubulin.[3] While it binds to the Vinca alkaloid site on the β-tubulin heterodimer, unlike Vinca alkaloids which typically cause microtubule depolymerization, this compound promotes tubulin polymerization, a characteristic more commonly associated with taxanes.[1][2][4] This dual functionality distinguishes it from other microtubule-targeting agents.[1][5] Recent studies have further revealed that this compound also binds to a novel "seventh site" on α-tubulin, which can lead to tubulin degradation through the proteasome pathway.[4][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound (TTI-237) in a cell culture setting for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell structure.[1] Its effects are multifaceted:
-
Tubulin Binding: this compound binds to the Vinca site on β-tubulin, inhibiting the binding of vinblastine.[5][8] It also binds to a newly identified "seventh site" on α-tubulin.[4][6]
-
Microtubule Dynamics: Despite binding to a site typically associated with microtubule destabilizers, this compound enhances the aggregation of microtubule proteins and can induce tubulin polymerization even in the absence of GTP.[1][5] This leads to the formation of abnormal tubulin protofilaments and their aggregation into irregular structures.[6][7]
-
Cell Cycle Arrest: At concentrations above 50 nM, this compound causes a strong G2/M phase block in the cell cycle.[8][9][10]
-
Induction of Apoptosis: At lower concentrations (20-40 nM), this compound treatment leads to the production of sub-G1 nuclei, indicative of apoptosis.[8][9][10]
-
Tubulin Degradation: Binding to the "seventh site" on α-tubulin can induce proteasome-dependent degradation of tubulin.[4][7][11]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (TTI-237) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| SK-OV-3 | Ovarian | 24 ± 8 | 72 |
| MDA-MB-435 | Breast | 21 ± 4 | 72 |
| MDA-MB-468 | Breast | 18 ± 6 | 72 |
| LnCaP | Prostate | 22 ± 7 | 72 |
| HeLa | Cervical | 40 | 72 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using a standard colorimetric assay such as the MTT or SRB assay.
Materials:
-
Selected cancer cell lines (e.g., SK-OV-3, MDA-MB-435, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[12][13]
-
This compound (TTI-237) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 nM to 1 µM. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation with Drug: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Cell Viability Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO or solubilization buffer.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid. Stain with 0.4% SRB solution. Wash with 1% acetic acid and solubilize the bound dye with 10 mM Tris base.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (TTI-237)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat the cells with different concentrations of this compound (e.g., 20 nM, 40 nM, and 100 nM) and a vehicle control for 24 to 48 hours.[8][9]
-
Cell Harvesting:
-
Collect the supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Mandatory Visualizations
Caption: this compound's dual-site binding and its downstream cellular effects.
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Cevipabulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cevipabulin in in vitro cytotoxicity assays. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound (also known as TTI-237) is a potent, orally available, microtubule-active antitumor agent.[1][2] It exhibits a unique mechanism of action by interacting with tubulin, a key component of the cytoskeleton. Understanding its cytotoxic effects on various cancer cell lines is crucial for its development as a therapeutic agent. This document outlines the protocols for assessing the in vitro cytotoxicity of this compound, presents its mechanism of action, and provides quantitative data on its efficacy.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[3][4] Its mechanism is twofold:
-
Binding to the Vinblastine Site: this compound competes with vinblastine for binding to the β-tubulin subunit, which can interfere with microtubule assembly.[3][5]
-
Novel Binding to the "Seventh Site" on α-Tubulin: Uniquely, this compound also binds to a recently identified "seventh site" on the α-tubulin subunit.[3][4] This binding event is crucial as it induces a conformational change in the α-tubulin, leading to its degradation.[3][6]
-
Proteasome-Dependent Tubulin Degradation: The binding of this compound to the seventh site triggers the degradation of the tubulin dimer through a proteasome-dependent pathway.[3][5] This reduction in the overall tubulin protein levels ultimately leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[1][4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| HeLa | Cervical Cancer | 40 |
| General Range | Various Human Tumors | 18 - 40 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
This section provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TTI-237)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Figure 2: Experimental workflow for the in vitro cytotoxicity assay.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches approximately 80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1000 nM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[1]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[7]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Alternative Cytotoxicity Assays
While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of this compound. The choice of assay may depend on the specific research question and the cell line being used.[8]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of necrosis.[9]
-
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take it up and appear blue.[9]
-
ATP-Based Assays: These assays quantify the amount of ATP present, which is proportional to the number of metabolically active, viable cells.[10]
Conclusion
This compound is a promising antitumor agent with a distinct mechanism of action involving the degradation of tubulin. The provided protocols and data offer a solid foundation for researchers to conduct in vitro cytotoxicity studies to further evaluate its therapeutic potential across various cancer models. Careful execution of these assays will yield reliable and reproducible data, contributing to the broader understanding of this compound's anticancer properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Application Notes and Protocols for Administering Cevipabulin in Nude Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that acts as a microtubule-active antitumor agent.[1][2] It exhibits a unique mechanism of action, binding to both the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[3][4] This dual binding leads to the degradation of tubulin via a proteasome-dependent pathway, ultimately disrupting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[3][5][6] Preclinical studies have demonstrated its potent antitumor activity in various human tumor xenograft models, including those resistant to other microtubule-targeting agents like paclitaxel and vincristine.[2][4]
These application notes provide detailed protocols for the administration of this compound in nude mouse xenograft models, offering guidance for researchers investigating its preclinical efficacy. The protocols cover cell culture, tumor implantation, drug formulation and administration, and methods for monitoring tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8[1] |
| MDA-MB-435 | Breast | 21 ± 4[1] |
| MDA-MB-468 | Breast | 18 ± 6[1] |
| LnCaP | Prostate | 22 ± 7[1] |
| HeLa | Cervical | 40[1] |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Animal Model | Cell Line | Administration Route | Dosing Schedule | Dosage (mg/kg) | Antitumor Activity |
| Athymic nu/nu female mice | U87-MG (Glioblastoma) | I.V. or P.O. | Every 4 days for 4 cycles | 5, 10, 15, 20 | Dose-dependent, with good activity at 15 and 20 mg/kg[1] |
Signaling Pathway
The primary mechanism of action of this compound involves the degradation of tubulin through the ubiquitin-proteasome pathway.
Caption: this compound-induced tubulin degradation pathway.
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous implantation into nude mice.
Materials:
-
Cancer cell line of interest (e.g., U87-MG, SK-OV-3, MDA-MB-435)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Ice
Procedure:
-
Culture cells in T-75 or T-150 flasks until they reach 80-90% confluency.[7]
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 50 mL centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Centrifuge the cells again and resuspend the pellet in the required volume of serum-free medium or PBS to achieve the desired final concentration for injection (e.g., 1 x 10^7 cells/mL).
-
Keep the cell suspension on ice to maintain viability until injection.[8]
Nude Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of tumor cells into athymic nude mice.
Materials:
-
Athymic nude mice (nu/nu), 4-6 weeks old
-
Prepared tumor cell suspension
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
-
Sterile gauze
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mouse using isoflurane.
-
Wipe the injection site (typically the right flank) with 70% ethanol.
-
Gently pinch the skin to create a tent.
-
Insert the needle subcutaneously and inject 100 µL of the cell suspension (containing 1 x 10^6 cells for U87-MG).[1]
-
Slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent leakage.
-
Monitor the mouse until it recovers from anesthesia.
-
House the mice in a sterile environment and provide food and water ad libitum.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., saline for intravenous and oral administration)[2]
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles for the chosen administration route (e.g., 27-gauge for i.v. tail vein injection, gavage needle for p.o.)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, 15, or 20 mg/kg) and the number of mice.[1]
-
Dissolve the this compound powder in the appropriate vehicle. Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Administer the formulated this compound to the mice via the chosen route (intravenous or oral).
-
Follow the specified dosing schedule (e.g., every 4 days for 4 cycles).[1]
-
A control group of mice should receive the vehicle only.
Tumor Growth Monitoring and Data Collection
This protocol describes how to monitor tumor growth and collect data for efficacy analysis.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Begin monitoring the mice for tumor formation approximately 5-7 days after implantation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers at least twice a week.[9]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[8]
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or for a specified duration.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting).
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a preclinical study of this compound in a nude mouse xenograft model.
Caption: Experimental workflow for this compound xenograft study.
References
- 1. Regulation of Protein Degradation by Proteasomes in Cancer [jcpjournal.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. The xenograft nude mouse model [bio-protocol.org]
- 5. Degradation signal diversity in the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Cevipabulin for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Cevipabulin (also known as TTI-237) for various in vitro studies. The protocols and data presented are compiled from peer-reviewed research to assist in the effective design and execution of experiments investigating the antitumor properties of this microtubule-active agent.
Summary of In Vitro Efficacy
This compound has demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The optimal concentration for these effects is typically in the low nanomolar to low micromolar range.
Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose range of this compound. The following table summarizes the IC50 values obtained in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| HeLa | Cervical Cancer | 40 |
| General Cytotoxicity | - | 34 |
Data compiled from multiple sources.[1][2]
Concentration-Dependent Cellular Effects
This compound exhibits distinct cellular effects at different concentration ranges, providing a basis for designing mechanistic studies.
| Concentration Range | Primary Cellular Effect |
| 20-40 nM | Induction of sub-G1 nuclei (apoptosis) |
| >50 nM | Strong G2-M phase cell cycle block |
| 1 µM | Significant degradation of α- and β-tubulin |
Data compiled from multiple sources.[1][3][4]
Signaling Pathways and Mechanism of Action
This compound's unique mechanism involves binding to two distinct sites on the αβ-tubulin heterodimer. It competes with vinblastine for binding at the vinblastine site on β-tubulin and also binds to a novel seventh site on α-tubulin.[3][4] This dual-site binding is crucial for its ability to induce tubulin degradation. The degradation of tubulin is a post-transcriptional event mediated by the proteasome pathway.[3][4]
References
Preparation of Cevipabulin Stock Solution for Cellular and Preclinical Research
Application Note
Introduction
Cevipabulin (also known as TTI-237) is a potent, orally available, microtubule-active antitumor agent.[1][2][3] It functions by inhibiting the binding of vinblastine to tubulin, thereby disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][4] Recent studies have revealed a novel mechanism of action where this compound binds not only to the vinblastine site on β-tubulin but also to a new site on α-tubulin, which induces tubulin degradation.[5][6][7] This dual action makes it a compound of significant interest in oncology research and drug development.
Proper preparation of a stable, concentrated stock solution is a critical first step for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 464.82 g/mol | [1][2][4] |
| Molecular Formula | C₁₈H₁₈ClF₅N₆O | [1][2] |
| CAS Number | 849550-05-6 | [1][8] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
| IC₅₀ (Cytotoxicity) | 18-40 nM in various human tumor cell lines (e.g., SK-OV-3, MDA-MB-435, MDA-MB-468, LnCaP, Hela) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (215.14 mM) | [1] |
| Solubility in 0.1N HCl (aq) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of the product.[1]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.65 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. Using the example above, add 1 mL of DMSO to the 4.65 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath to aid dissolution.[1] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol provides an example of preparing a working solution of this compound for oral (p.o.) or intravenous (i.v.) administration in animal models. The final concentration and vehicle composition may need to be optimized based on the specific experimental requirements.
Materials:
-
This compound stock solution in DMSO (e.g., 16.7 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated micropipettes
Procedure:
This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare a clear stock solution in DMSO first. [1]
-
Add Co-solvents Sequentially: In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the final desired volume and concentration. Mix well.
-
Final Concentration Example: To prepare 1 mL of a 1.67 mg/mL working solution, add 100 µL of a 16.7 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline.[1]
-
Use Fresh: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound's action on tubulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C18H18ClF5N6O | CID 11488110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Visualizing the Multifaceted Effects of Cevipabulin on Microtubule Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the effects of Cevipabulin, a novel microtubule-targeting agent with a unique mechanism of action. The following protocols and data presentation formats are designed to facilitate the study of this compound's impact on microtubule structure, polymerization, and cellular outcomes.
Introduction to this compound
This compound (formerly TTI-237) is a potent synthetic small molecule that has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] Unlike traditional microtubule-targeting agents that either solely stabilize or destabilize microtubules, this compound exhibits a complex and multifaceted mechanism of action.[3][4] This is attributed to its ability to bind to two distinct sites on the αβ-tubulin heterodimer: the well-characterized vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[3][5][6] This dual-binding activity leads to a unique combination of effects, including the promotion of tubulin protofilament aggregation, induction of tubulin degradation, and perturbation of mitotic spindle formation.[4][6][7] Understanding and visualizing these effects are crucial for elucidating its therapeutic potential and for the development of next-generation microtubule inhibitors.
Key Effects of this compound on Microtubules
This compound's interaction with tubulin triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis in cancer cells. The primary effects that can be visualized and quantified are:
-
Formation of Irregular Tubulin Aggregates: this compound promotes the polymerization of tubulin protofilaments, which then associate into irregular aggregates rather than well-formed microtubules.[4][5][6]
-
Tubulin Degradation: Binding of this compound to the novel seventh site on α-tubulin marks the tubulin protein for degradation through the proteasomal pathway.[3][4][8]
-
Mitotic Spindle Disruption: The alterations in microtubule dynamics lead to defects in mitotic spindle assembly, causing a G2/M phase cell cycle block.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest and cellular stress ultimately trigger programmed cell death.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [1] |
| MDA-MB-435 | Breast | 21 ± 4 | [1] |
| MDA-MB-468 | Breast | 18 ± 6 | [1] |
| LnCaP | Prostate | 22 ± 7 | [1] |
| HeLa | Cervical | 40 | [1] |
Table 2: Summary of this compound's Effects on Microtubule Dynamics
| Parameter | Effect of this compound | Visualization Technique |
| Tubulin Polymerization | Promotes formation of protofilament aggregates | In vitro turbidity assay, Transmission Electron Microscopy (TEM) |
| Microtubule Network | Induces formation of irregular tubulin aggregates in the cytoplasm | Immunofluorescence Microscopy, Live-Cell Imaging |
| Tubulin Protein Levels | Decreases α- and β-tubulin levels | Western Blotting, Quantitative Proteomics |
| Cell Cycle Progression | Induces G2/M arrest | Flow Cytometry |
| Apoptosis | Induces apoptosis | Annexin V/PI Staining, Caspase Activity Assays |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Visualizing Microtubule Aggregates
This protocol details the immunofluorescent labeling of microtubules in cultured cells to visualize the formation of aggregates induced by this compound.
Materials:
-
Cultured cells (e.g., HeLa, U2OS) grown on glass coverslips
-
This compound (TTI-237)
-
Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl2, 5 mM EGTA
-
Fixative solution: 3.7% formaldehyde in MTSB
-
Permeabilization buffer: 0.5% Triton X-100 in MTSB
-
Blocking buffer: 3% BSA in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., DM1A)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 20-100 nM) or vehicle control (DMSO) for the desired time (e.g., 16-24 hours).
-
Fixation: Gently wash the cells once with pre-warmed MTSB. Fix the cells with 3.7% formaldehyde in MTSB for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in MTSB for 5 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the microtubule structures using a fluorescence or confocal microscope.
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of this compound on tubulin polymerization by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
G-PEM buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl2
-
GTP solution (100 mM)
-
This compound stock solution in DMSO
-
Paclitaxel (positive control)
-
Vinblastine (negative control)
-
Spectrophotometer with temperature control
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 2 mg/mL.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures containing tubulin (final concentration 1 mg/mL), GTP (final concentration 1 mM), and varying concentrations of this compound, paclitaxel, or vinblastine. Include a vehicle control (DMSO).
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance (turbidity) as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the controls.
Protocol 3: Western Blotting for Tubulin Degradation
This protocol is used to quantify the levels of α- and β-tubulin in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
MG132 (proteasome inhibitor)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Mouse anti-α-tubulin, Rabbit anti-β-tubulin, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1 hour before adding this compound. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against α-tubulin, β-tubulin, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the tubulin levels to the loading control to determine the extent of degradation.
Visualization of Pathways and Workflows
Caption: this compound's dual-binding mechanism of action.
Caption: Workflow for immunofluorescence staining of microtubules.
Caption: Workflow for Western blot analysis of tubulin levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Western Blot Analysis of Tubulin Degradation Induced by Cevipabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies.[1] Its mechanism of action is unique among microtubule-targeting agents. While initially observed to stabilize microtubules, further research has revealed a dual functionality.[2] this compound binds to the vinblastine site on β-tubulin, which promotes the polymerization of tubulin protofilaments.[3][4] Concurrently, and more distinctively, it also binds to a novel seventh site on α-tubulin.[2][5] This interaction at the seventh site leads to a conformational change, reducing the stability of the tubulin dimer and ultimately triggering its degradation through the proteasome-dependent pathway.[3][5][6]
These application notes provide a detailed protocol for the analysis of tubulin degradation in cancer cell lines treated with this compound using Western blotting, a widely used technique for protein analysis.[7]
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on tubulin protein levels in various cancer cell lines, as determined by quantitative Western blot analysis.[3]
Table 1: Dose-Dependent Effect of this compound on Tubulin Levels
| Cell Line | This compound Concentration (µM) for 16h | α-Tubulin Level (Normalized to Control) | β-Tubulin Level (Normalized to Control) |
| HeLa | 0.1 | 0.85 | 0.88 |
| 0.5 | 0.52 | 0.55 | |
| 1.0 | 0.31 | 0.34 | |
| HCT116 | 0.1 | 0.90 | 0.92 |
| 0.5 | 0.61 | 0.64 | |
| 1.0 | 0.40 | 0.43 | |
| H460 | 0.1 | 0.88 | 0.91 |
| 0.5 | 0.58 | 0.60 | |
| 1.0 | 0.37 | 0.39 | |
| SU-DHL-6 | 0.1 | 0.92 | 0.94 |
| 0.5 | 0.65 | 0.68 | |
| 1.0 | 0.45 | 0.48 |
Table 2: Time-Dependent Effect of 1µM this compound on Tubulin Levels in HeLa Cells
| Treatment Time (hours) | α-Tubulin Level (Normalized to Control) | β-Tubulin Level (Normalized to Control) |
| 0 | 1.00 | 1.00 |
| 4 | 0.82 | 0.85 |
| 8 | 0.61 | 0.64 |
| 12 | 0.45 | 0.48 |
| 16 | 0.31 | 0.34 |
| 24 | 0.22 | 0.25 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced tubulin degradation.
References
- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Testing Cevipabulin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Cevipabulin, a novel microtubule-active antitumor agent. Detailed protocols for establishing xenograft models, preparing and administering this compound, and assessing its therapeutic effects are outlined below.
Introduction to this compound
This compound (formerly TTI-237) is a synthetic, small-molecule compound that exhibits potent antitumor activity by targeting tubulin, the fundamental protein component of microtubules.[1][2] Microtubules are critical for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape, making them a key target for anticancer therapies.[3]
The mechanism of action of this compound is unique. While it appears to bind at the Vinca alkaloid site on β-tubulin, it paradoxically enhances tubulin polymerization, a characteristic more akin to taxane-site ligands.[1][4] Furthermore, recent studies have revealed that this compound also binds to a novel site on α-tubulin, leading to tubulin degradation through a proteasome-dependent pathway.[5][6][7] This dual mechanism of action, combining microtubule stabilization and tubulin degradation, makes this compound a promising candidate for cancer treatment, including in tumors resistant to other microtubule-targeting agents.[1][8]
Animal Models for Efficacy Testing
Patient-derived xenograft (PDX) and human cancer cell line-derived xenograft (CDX) models in immunocompromised mice are the most common preclinical systems for evaluating the in vivo efficacy of this compound.[2][9] Athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice are typically used as hosts due to their impaired immune systems, which allows for the growth of human tumors.[10][11]
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Human Cancer Cell Line | Administration Route | Dosing Regimen | Key Findings |
| Athymic nu/nu mice | U87-MG (Glioblastoma) | P.O. or I.V. | 25 mg/kg, on days 0, 7, 14 | Active against human tumor xenografts.[9] |
| Athymic nu/nu mice | LoVo (Colon Adenocarcinoma) | I.V. | 5, 10, 15, and 20 mg/kg, every 4 days for 4 cycles | Dose-dependent antitumor activity, with good efficacy at 15 and 20 mg/kg.[9] |
| N/A | SK-OV-3 (Ovarian), MDA-MB-435, MDA-MB-468 (Breast), LnCaP (Prostate), Hela (Cervical) | N/A (In Vitro) | 0-50 nM for 72 hours | IC50 values between 18 and 40 nM. At 20-40 nM, induces sub-G1 nuclei; >50 nM causes a strong G2-M block.[3][10] |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells to establish a xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., U87-MG, LoVo)
-
Immunocompromised mice (e.g., athymic nu/nu, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
1 mL syringes with 23-27 gauge needles
-
70% ethanol
Procedure:
-
Culture the selected human cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization, followed by washing with PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Clean the injection site on the flank of the mouse with 70% ethanol.[12]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank.[10]
-
Slowly withdraw the needle to prevent leakage.[12]
-
Monitor the animals regularly for tumor development. Tumors should become palpable within 1-2 weeks.[13]
Protocol 2: this compound Formulation and Administration
This compound is water-soluble and can be administered intravenously (I.V.) or orally (P.O.).[1]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Appropriate gavage needles for oral administration
-
Insulin syringes for intravenous injection
Procedure:
-
Formulation: Dissolve this compound powder in sterile saline to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume). Ensure complete dissolution.
-
Administration:
-
Oral (P.O.): Administer the formulated this compound using a gavage needle. The volume will depend on the mouse's weight and the desired dose.
-
Intravenous (I.V.): Inject the formulated this compound into the tail vein using an insulin syringe.
-
Protocol 3: Assessment of Antitumor Efficacy
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Volume Measurement:
-
Body Weight Monitoring:
-
Weigh the mice at the same frequency as tumor measurements to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.[13]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after the last treatment cycle or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Tumor growth inhibition (TGI) can be calculated as a primary efficacy endpoint.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot) or fixed in formalin for histopathological examination.
-
Protocol 4: Western Blot Analysis of Tubulin Levels
This protocol is to assess the in-tumor effect of this compound on its target.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the excised tumor tissue in lysis buffer and quantify the protein concentration.[1]
-
Perform SDS-PAGE with 10-25 µg of total protein per lane.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-α-tubulin or anti-β-tubulin) overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizations
Signaling Pathway
Caption: Dual mechanism of this compound on microtubule dynamics.
Experimental Workflow
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Microtubules and Signal Transduction: A Comprehensive Guide [collegenp.com]
- 9. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for High-Content Screening of Cevipabulin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-content screening (HCS) assays designed to characterize analogs of Cevipabulin, a microtubule-targeting agent with a unique dual mechanism of action. The described assays are tailored to quantify the effects of novel compounds on microtubule integrity, cell cycle progression, and induction of apoptosis, facilitating the identification of promising new anti-cancer drug candidates.
Introduction to this compound
This compound (formerly TTI-237) is a synthetic small molecule that interacts with tubulin to disrupt microtubule dynamics, a critical process for cell division and survival.[1][2] While it appears to bind to the vinblastine site on β-tubulin, it paradoxically enhances tubulin polymerization, a characteristic more akin to taxane-site ligands.[1][2] More recent studies have revealed a novel aspect of its mechanism: this compound can also bind to a newly identified site on α-tubulin, leading to tubulin degradation via a proteasome-dependent pathway.[3][4][5][6] This multifaceted mechanism of action makes this compound and its analogs compelling candidates for cancer therapy, particularly in tumors resistant to conventional microtubule inhibitors.[1]
High-content screening provides a powerful platform to assess the multiparametric effects of this compound analogs on cellular phenotypes, enabling the simultaneous evaluation of cytotoxicity, microtubule organization, and apoptotic signaling pathways.
Key High-Content Screening Assays
Two primary HCS assays are recommended for the initial characterization of this compound analogs:
-
Microtubule Integrity and Cell Cycle Assay: To quantify the effects of compounds on microtubule structure and cell cycle distribution.
-
Apoptosis Induction Assay: To measure the induction of programmed cell death.
Assay 1: Microtubule Integrity and Cell Cycle Analysis
Application Note
This assay is designed to identify and characterize this compound analogs that disrupt the microtubule network and induce mitotic arrest. By using fluorescently labeled antibodies against α-tubulin and a DNA stain, automated microscopy and image analysis can quantify changes in microtubule morphology and the percentage of cells in different phases of the cell cycle. This allows for the differentiation between microtubule stabilizing and destabilizing effects and provides insights into the cytostatic or cytotoxic potential of the compounds.[7][8]
Data Presentation
The following table summarizes hypothetical data for a selection of this compound analogs, illustrating how quantitative data from this assay can be presented for comparative analysis.
| Compound ID | Concentration (nM) | Mitotic Index (%) | G2/M Arrest (%) | Microtubule Destabilization Score | Microtubule Stabilization Score |
| This compound | 20 | 65 | 75 | 1.2 | 8.5 |
| Analog A-1 | 20 | 72 | 80 | 1.5 | 9.2 |
| Analog A-2 | 20 | 15 | 10 | 7.8 | 1.1 |
| Analog A-3 | 20 | 5 | 5 | 0.9 | 1.3 |
| Vehicle | N/A | 4 | 5 | 1.0 | 1.0 |
Scores are normalized to the vehicle control. A higher microtubule destabilization score indicates a more diffuse tubulin staining pattern, while a higher stabilization score indicates the formation of microtubule bundles.
Experimental Protocol
1. Cell Culture and Seeding:
- Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media.
- Seed cells into 96-well or 384-well clear-bottom imaging plates at a density that ensures they are in a logarithmic growth phase and will be approximately 50-70% confluent at the time of imaging.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the this compound analogs and control compounds (e.g., Paclitaxel as a stabilizer, Vinblastine as a destabilizer, and a vehicle control like DMSO).
- Add the compounds to the cells and incubate for a predetermined time (e.g., 16-24 hours). The incubation time should be sufficient to observe effects on the cell cycle.
3. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[9]
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[10]
- Wash three times with PBS.
- Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[9]
- Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorescent dye) and a DNA counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.[11][12]
- Wash three times with PBS.
4. High-Content Imaging and Analysis:
- Acquire images using an automated high-content imaging system.
- Use image analysis software to:
- Identify and segment individual nuclei based on the Hoechst stain.
- Identify the cell body based on the tubulin stain.
- Quantify the intensity and texture of the tubulin stain to assess microtubule integrity (e.g., formation of bundles for stabilization, diffuse staining for destabilization).
- Measure the DNA content per nucleus to determine the cell cycle phase (G1, S, G2/M).
Workflow Diagram
Caption: Workflow for Microtubule Integrity and Cell Cycle HCS Assay.
Assay 2: Apoptosis Induction
Application Note
This assay quantifies the induction of apoptosis by this compound analogs. A common method involves using fluorescent probes to detect key events in the apoptotic cascade, such as caspase activation or changes in nuclear morphology.[11][12][13] For instance, a simple and cost-effective HCS method relies on the quantification of nuclear condensation using a DNA dye like Hoechst 33342, where apoptotic nuclei appear smaller and more brightly stained.[11][12] This allows for the rapid screening of large compound libraries to identify potent inducers of apoptosis.
Data Presentation
The following table provides an example of how to present quantitative data on apoptosis induction for a series of this compound analogs.
| Compound ID | Concentration (nM) | Apoptotic Index (%) | Caspase-3/7 Activation (Fold Change) |
| This compound | 50 | 45 | 5.2 |
| Analog B-1 | 50 | 55 | 6.8 |
| Analog B-2 | 50 | 8 | 1.5 |
| Analog B-3 | 50 | 3 | 1.1 |
| Staurosporine (Positive Control) | 1000 | 85 | 10.3 |
| Vehicle | N/A | 2 | 1.0 |
Apoptotic Index is the percentage of cells with condensed, brightly stained nuclei. Caspase-3/7 activation is normalized to the vehicle control.
Experimental Protocol
1. Cell Culture and Seeding:
- Follow the same procedure as in Assay 1.
2. Compound Treatment:
- Prepare serial dilutions of the this compound analogs, a positive control for apoptosis (e.g., Staurosporine), and a vehicle control.
- Add the compounds to the cells and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
3. Staining for Apoptosis:
- Method A: Nuclear Condensation
- Fix the cells as described in Assay 1.
- Stain with Hoechst 33342 for 15-30 minutes.[11][12]
- Wash with PBS.
- Method B: Caspase-3/7 Activation
- Use a commercially available live-cell caspase-3/7 detection reagent according to the manufacturer's instructions. This typically involves adding the reagent directly to the cell culture medium.
- Incubate for the recommended time.
- Counterstain with a live-cell nuclear stain like Hoechst 33342.
4. High-Content Imaging and Analysis:
- Acquire images using an automated high-content imaging system.
- Use image analysis software to:
- Identify and segment all nuclei.
- For Method A: Measure the intensity and size of each nucleus. Set a threshold to classify nuclei as "normal" or "apoptotic" (condensed and bright).[13]
- For Method B: Quantify the intensity of the caspase-3/7 fluorescence signal within each cell.
- Calculate the percentage of apoptotic cells (Apoptotic Index) or the fold change in caspase activation relative to the vehicle control.
Signaling Pathway Diagram
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Apoptosis assessment in high-content and high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Identification of Cevipabulin Protein Interactions Using Affinity Purification-Mass Spectrometry
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Affinity Selection-Mass Spectrometry Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cevipabulin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevipabulin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TTI-237) is a novel, potent, orally active small molecule with antitumor properties.[1][2] Its primary mechanism of action is the inhibition of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[3][4] this compound binds to tubulin, the protein subunit of microtubules.[1][2] While it appears to bind at the vinca-binding site on β-tubulin, its effects resemble those of taxane-site binding agents in that it enhances tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cancer cell death.[2] Recent studies have also revealed that this compound can bind to a novel site on α-tubulin, which may contribute to tubulin degradation.[5][6][7]
Q2: There is conflicting information about this compound's solubility. Is it soluble in aqueous solutions?
There are varying reports on this compound's aqueous solubility, which can be a source of confusion. Some sources describe it as "water soluble" and mention its administration in saline for in vivo studies.[4] However, data from chemical suppliers often indicate that its solubility in aqueous buffers is low (<1 mg/mL), classifying it as slightly soluble or insoluble.[8] It is reported to be soluble in 0.1N HCl (aq) and DMSO.[9] This discrepancy highlights that while it may be sufficiently soluble for some applications directly in acidic solutions or saline, achieving higher concentrations in neutral aqueous buffers commonly used for in vitro experiments can be challenging.
Troubleshooting Guide: this compound Insolubility
This guide provides systematic steps to address issues with this compound solubility in your experiments.
Initial Assessment & Quick Fixes
Q3: My this compound is not dissolving in my aqueous buffer. What should I do first?
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Verify the Solvent: Double-check that you are using a recommended solvent. For stock solutions, DMSO is commonly used.[1][9]
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Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a bath sonicator for a short period.[3] This can help overcome kinetic solubility barriers.
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pH Adjustment: this compound's solubility is pH-dependent. Since it is soluble in 0.1N HCl, it is likely more soluble in acidic conditions.[9] Consider preparing your stock solution in a weakly acidic buffer if your experimental conditions permit.
Systematic Troubleshooting Workflow
If the initial steps do not resolve the issue, follow this systematic workflow to identify a suitable solvent system for your experiment.
Detailed Experimental Protocols for Solubility Enhancement
Q4: How do I prepare a co-solvent system for this compound?
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Protocol:
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Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
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In a separate tube, prepare your final aqueous buffer containing a co-solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]
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Start with a low percentage of the co-solvent (e.g., 5-10% v/v) in your final buffer.
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Add the this compound DMSO stock to the co-solvent-containing buffer with vigorous vortexing to the desired final concentration.
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Visually inspect for any precipitation. If precipitation occurs, incrementally increase the percentage of the co-solvent.
-
Q5: Can I use surfactants to dissolve this compound?
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.
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Protocol:
-
Prepare a stock solution of a biocompatible surfactant such as Tween 80 or Solutol HS-15 in your aqueous buffer.[12]
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A typical starting concentration for the surfactant is 0.1-1% (w/v).
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Prepare a high-concentration stock of this compound in DMSO.
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Add the this compound stock solution to the surfactant-containing buffer while vortexing.
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Observe for clarity. You may need to optimize the surfactant concentration.
-
Q6: What about using cyclodextrins?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
-
Protocol:
-
Prepare a solution of a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in your aqueous buffer.[2][10] A common starting concentration is 1-5% (w/v).
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Prepare a high-concentration stock of this compound in DMSO.
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Slowly add the this compound stock to the cyclodextrin solution with constant stirring.
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Allow the mixture to equilibrate, which may take from a few minutes to several hours.
-
Data Presentation
Summary of this compound Solubility Data
| Solvent System | Reported Solubility | Source |
| Aqueous Buffer | < 1 mg/mL | [8] |
| 0.1N HCl (aq) | Soluble | [9] |
| DMSO | Soluble (e.g., 10 mM stock) | [1][2][9] |
| Saline | Sufficient for in vivo administration | [4] |
| Corn oil | Formulation for in vivo use described | [2] |
| 20% SBE-β-CD in Saline | Formulation for in vivo use described | [2] |
Signaling Pathway and Mechanism of Action
This compound's primary effect is on the dynamics of microtubules. The following diagram illustrates its mechanism of action.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ijpbr.in [ijpbr.in]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing Cevipabulin Dosage for Maximum Antitumor Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Cevipabulin (TTI-237) for maximum antitumor effect in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable, small molecule that acts as a microtubule-targeting agent. It has a unique dual mechanism of action. It binds to the vinblastine site on β-tubulin, which is expected to destabilize microtubules. However, it also binds to a novel "seventh site" on α-tubulin, which leads to tubulin degradation via a proteasome-dependent pathway.[1][2][3][4] This dual action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] Unlike many other microtubule inhibitors, this compound has shown efficacy in tumor models resistant to paclitaxel and vincristine.[6][7]
Q2: What is a typical effective concentration of this compound in in vitro cell culture experiments?
A2: The effective concentration of this compound in vitro is cell-line dependent. The IC50 (half-maximal inhibitory concentration) for cytotoxicity typically ranges from 18 to 40 nM after 72 hours of treatment.[5] For example, at concentrations between 20 and 40 nM, this compound can induce the formation of sub-G1 nuclei, indicative of apoptosis. At concentrations above 50 nM, it causes a strong G2/M cell cycle block.[5]
Q3: What is a recommended starting dose for in vivo animal studies?
A3: For in vivo studies in mice, dose-dependent antitumor activity has been observed. Good antitumor activity is seen at intravenous (i.v.) or oral (p.o.) doses of 15 and 20 mg/kg administered every 4 days for 4 cycles.[5] The specific dose and schedule should be optimized for your specific tumor model and experimental goals.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO for stock solutions. For in vivo administration, a common method is to first prepare a stock solution in DMSO and then dilute it with a suitable vehicle. One recommended vehicle for intravenous injection is a mixture of PEG300, Tween-80, and saline. For oral or intraperitoneal injection, a suspension can be made using 20% SBE-β-CD in saline or a solution in corn oil. It is recommended to prepare the final working solution fresh on the day of use.
Q5: What are the recommended storage conditions for this compound?
A5: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
Data sourced from MedChemExpress.[5]
Table 2: In Vivo Efficacy of this compound in a U87-MG Glioblastoma Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Antitumor Activity |
| 5 | i.v. or p.o. | Every 4 days for 4 cycles | Dose-dependent effects observed |
| 10 | i.v. or p.o. | Every 4 days for 4 cycles | Dose-dependent effects observed |
| 15 | i.v. or p.o. | Every 4 days for 4 cycles | Good antitumor activity |
| 20 | i.v. or p.o. | Every 4 days for 4 cycles | Good antitumor activity |
Data sourced from MedChemExpress.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 nM, 50 nM, 100 nM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
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Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, evaporation of medium from edge wells, or improper dissolution of this compound.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
-
To minimize the "edge effect," avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
-
Ensure this compound is fully dissolved in the stock solution and properly diluted in the culture medium before adding to the cells.
-
Issue 2: No significant cell cycle arrest observed at expected concentrations.
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Possible Cause: The cell line may be less sensitive to this compound, or the treatment duration may be too short.
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Troubleshooting Steps:
-
Confirm the IC50 value for your specific cell line. You may need to use higher concentrations.
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Increase the treatment duration (e.g., to 48 or 72 hours) to allow for more pronounced cell cycle effects.
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Verify the activity of your this compound stock by testing it on a sensitive cell line.
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Issue 3: Poor in vivo antitumor efficacy despite positive in vitro results.
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Possible Cause: Suboptimal dosing schedule, poor bioavailability with the chosen administration route, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Optimize the dosing schedule. More frequent or continuous administration might be necessary for some tumor models.
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If using oral administration, consider switching to intravenous injection to ensure higher bioavailability.
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Evaluate the pharmacokinetics of this compound in your animal model to understand its exposure profile.
-
Visualizations
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Cevipabulin Experiments
Welcome to the technical support center for Cevipabulin (TTI-237). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their experiments with this novel microtubule-active agent.
Frequently Asked Questions (FAQs)
Q1: My in vitro tubulin polymerization assay shows that this compound promotes tubulin polymerization, similar to paclitaxel. However, in cellular assays, I'm observing a decrease in total tubulin levels. Why is there a discrepancy?
A1: This is a known and unique characteristic of this compound's mechanism of action. The drug possesses a dual, site-dependent functionality. It binds to the vinblastine site on β-tubulin, which can lead to the formation of abnormal tubulin protofilaments and their aggregation, an effect that can be misinterpreted as microtubule stabilization in vitro.[1][2][3] Simultaneously, this compound binds to a novel "seventh site" on α-tubulin, which triggers proteasome-dependent degradation of tubulin, leading to a reduction in total tubulin protein levels within the cell.[2][4][5][6] Therefore, the results from in vitro and cellular assays reflect the two distinct mechanisms of action of the compound.
Q2: I'm seeing the formation of unusual, irregular tubulin aggregates in my cell imaging experiments after this compound treatment. Is this a typical result?
A2: Yes, the formation of irregular tubulin aggregates is a characteristic cellular effect of this compound.[2] This is thought to be a consequence of its binding to the vinblastine site, which enhances abnormal longitudinal interactions between tubulin dimers while disrupting normal lateral interactions, leading to the formation of tubulin protofilaments that then aggregate randomly in the cytoplasm.[1][3] This is distinct from the organized microtubule bundles typically seen with stabilizing agents like paclitaxel.[2]
Q3: My experiments show that the tubulin-degrading effect of this compound is blocked by a proteasome inhibitor. Does this confirm the mechanism?
Q4: I've observed that this compound is effective against cancer cell lines that are resistant to other microtubule-targeting agents like paclitaxel and vincristine. What is the basis for this?
A4: this compound has demonstrated efficacy in tumor models that are resistant to taxanes and vinca alkaloids.[7][8][9] This is likely due to its unique dual mechanism of action. While resistance to other agents often involves mechanisms like the overexpression of specific β-tubulin isoforms (e.g., βIII-tubulin), this compound's ability to also bind to α-tubulin and induce tubulin degradation provides an alternative pathway for its cytotoxic effects.[4][5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Different Cell Lines
Possible Cause: The cytotoxic effects of this compound are dependent on its dual mechanism of action. The balance between tubulin polymerization/aggregation and tubulin degradation may vary between cell lines due to differences in the expression levels of tubulin isoforms, ubiquitin ligases, or other components of the proteasome system.
Troubleshooting Steps:
-
Quantify Tubulin Isoform Expression: Use qPCR or western blotting to assess the relative expression levels of different α- and β-tubulin isoforms in your panel of cell lines.
-
Assess Proteasome Activity: Compare the baseline proteasome activity in your cell lines using a proteasome activity assay.
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Correlate with IC50 Values: Analyze whether there is a correlation between tubulin isoform expression patterns or proteasome activity and the observed IC50 values for this compound.
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
Possible Cause: The in vitro polymerization of tubulin induced by this compound is sensitive to experimental conditions.
Troubleshooting Steps:
-
Use Highly Purified Tubulin: Ensure the use of high-purity tubulin that is free of microtubule-associated proteins (MAPs), as their presence can influence the polymerization dynamics.
-
Optimize this compound Concentration: The effects of this compound are concentration-dependent. Perform a dose-response curve to identify the optimal concentration for observing the desired effect.
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Control for GTP Concentration: this compound's binding to the seventh site on α-tubulin may affect the stability of the non-exchangeable GTP binding site.[1] Ensure consistent and appropriate GTP concentrations in your assay buffer.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
Data compiled from MedChemExpress.[10]
Experimental Protocols
Protocol 1: Immunoblotting for this compound-Induced Tubulin Degradation
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Cell Culture and Treatment: Plate cells (e.g., HeLa, Hct116, H460) at an appropriate density and allow them to adhere overnight.[4][5] Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for different time points (e.g., 6, 12, 24 hours).[2] For control experiments, pre-treat a set of cells with a proteasome inhibitor like MG132 for 1 hour before adding this compound.[2][4]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the tubulin band intensities to the loading control to determine the relative decrease in tubulin levels.
Protocol 2: In Vitro Tubulin Polymerization Assay
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Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
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Assay Setup: In a 96-well plate, add tubulin to a final concentration of 2-3 mg/mL in polymerization buffer containing GTP.
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Compound Addition: Add this compound at various concentrations. Include paclitaxel as a positive control for polymerization and vinblastine as a negative control.
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Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.
Visualizations
Caption: this compound-induced tubulin degradation pathway.
Caption: Workflow for investigating this compound's dual effects.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Mitigating off-target effects of Cevipabulin in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cevipabulin. The information herein is intended to help mitigate potential off-target effects and ensure the accurate interpretation of experimental results.
Troubleshooting Guide: Unexpected Experimental Outcomes
Researchers may encounter a variety of unexpected results when working with this compound. This guide provides a structured approach to identifying and resolving common issues, with a focus on distinguishing on-target tubulin effects from potential off-target phenomena.
Issue 1: Cell Viability Decreases at Lower-Than-Expected Concentrations
If you observe significant cytotoxicity at concentrations below the reported IC50 values for your cell line, consider the following possibilities and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Review literature for reported this compound IC50 values in your specific cell line. If unavailable, perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50. |
| Off-Target Cytotoxicity | 1. Validate On-Target Effect: Confirm microtubule disruption at the effective concentration using immunofluorescence microscopy. 2. Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the potential off-target protein or using a known inhibitor of the off-target pathway. 3. Proteome-Wide Analysis: For a broader screen, consider techniques like Cellular Thermal Shift Assay (CETSA) to identify other proteins that bind to this compound. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. |
| Incorrect Drug Concentration | Verify the stock concentration of your this compound solution. |
Issue 2: Inconsistent or Unexplained Phenotypes Unrelated to Mitotic Arrest
This compound's primary mechanism is the disruption of microtubule dynamics, leading to mitotic arrest. If you observe other significant cellular changes, it may indicate off-target effects.
| Potential Cause | Troubleshooting Steps |
| Kinase Inhibition | Some small molecule inhibitors can have off-target effects on protein kinases.[1] Perform a kinome profiling assay to screen for this compound's activity against a panel of kinases. |
| Alteration of Non-Tubulin Cytoskeletal Components | Observe the morphology of other cytoskeletal elements, such as actin filaments, using phalloidin staining to rule out broad cytoskeletal disruption. |
| Induction of Unintended Signaling Pathways | Use pathway-specific reporter assays or perform a proteomic analysis to identify signaling pathways that are unexpectedly activated or inhibited by this compound treatment. |
| Artifacts in Visualization Techniques | Review your immunofluorescence protocol for potential issues like antibody cross-reactivity or improper fixation, which can lead to misleading observations.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a microtubule-active agent with a dual mechanism. It binds to the vinblastine site on β-tubulin and a novel second site on α-tubulin.[5][6][7][8] This dual binding leads to the degradation of tubulin, disruption of microtubule dynamics, and ultimately, mitotic arrest and apoptosis in cancer cells.[6]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target proteins for this compound are not extensively documented in the public domain, researchers should be aware of potential off-target effects common to vinca-alkaloid binding site inhibitors. These can include neurotoxicity and effects on other rapidly dividing cells.[1][9][10] Additionally, as with many small molecules, there is a possibility of off-target interactions with other proteins, such as kinases.[1]
Q3: How can I confirm that the observed cellular effects are due to this compound's on-target activity?
A3: To confirm on-target activity, you should correlate the observed phenotype with direct evidence of microtubule disruption. This can be achieved through:
-
Immunofluorescence Microscopy: Visualize the microtubule network in treated versus untreated cells. On-target effects should manifest as disorganized or depolymerized microtubules.
-
Cell Cycle Analysis: Use flow cytometry to demonstrate an accumulation of cells in the G2/M phase of the cell cycle, which is characteristic of microtubule-targeting agents.
-
Tubulin Polymerization Assay: In a cell-free system, you can directly measure the effect of this compound on tubulin polymerization.
Q4: What are some advanced techniques to identify novel off-target effects of this compound?
A4: Several advanced techniques can be employed for unbiased identification of off-target interactions:
-
Proteome-Wide Profiling: Techniques like lysine reactivity profiling can identify proteins that directly bind to this compound in a complex cellular lysate.[11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. An increase in a protein's melting temperature upon this compound treatment suggests a direct binding interaction.[12][13][14][15][16]
-
Kinome Profiling: This service screens your compound against a large panel of kinases to identify any unintended kinase inhibition.[17][18][19][20][21]
Experimental Protocols
1. Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the microtubule network to assess the on-target effect of this compound.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for identifying proteins that bind to this compound within a cellular context.
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Cell Culture and Treatment: Culture cells to confluency. Harvest the cells and resuspend them in PBS. Treat the cell suspension with this compound or a vehicle control for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels for a specific target by Western blot or for a global analysis by mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Vinca Alkaloid Toxicity: Understanding the Side Effects and Management - DoveMed [dovemed.com]
- 2. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 3. ptglab.com [ptglab.com]
- 4. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. assayquant.com [assayquant.com]
- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 21. pharmaron.com [pharmaron.com]
Improving the stability of Cevipabulin in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cevipabulin in experimental settings. The information addresses common challenges and questions related to the compound's stability and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is causing a decrease in tubulin levels. Is my compound unstable?
A1: Not necessarily. A primary mechanism of action of this compound is to induce the degradation of tubulin.[1][2][3] this compound binds to a novel site on α-tubulin, which reduces the stability of the tubulin protein itself, leading to its degradation through the proteasome-dependent pathway.[1][2][4][5] Therefore, a reduction in tubulin levels upon this compound treatment is an expected biological outcome and indicates the compound is active.
Q2: How can I confirm that the observed tubulin decrease is due to proteasomal degradation?
A2: To confirm that this compound is inducing tubulin degradation via the proteasome, you can co-treat your cells with a proteasome inhibitor, such as MG132. The addition of a proteasome inhibitor should block the this compound-induced degradation of tubulin.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the chemical integrity of this compound. For detailed storage instructions, please refer to the table below.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, it has been noted to be water-soluble and can be administered in saline.[2][6]
Q5: I am observing unexpected or inconsistent results in my experiments. What could be the cause?
A5: Inconsistent results can arise from several factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying the potential cause, which could range from issues with the compound's handling and storage to specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect on tubulin levels or cell viability | Compound Degradation: Improper storage of stock solutions or repeated freeze-thaw cycles may have compromised the compound's integrity. | Prepare fresh dilutions from a properly stored stock solution. Refer to the Storage and Handling of this compound table for best practices. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. IC50 values for cytotoxicity in various human tumor cell lines are reported to be in the range of 18-40 nM. | |
| Cell Line Resistance: The cell line used may be resistant to this compound's effects. | Test the compound on a sensitive control cell line to confirm its activity. | |
| Variability between experiments | Inconsistent Compound Preparation: Differences in the preparation of working solutions can lead to variability. | Ensure consistent and thorough mixing of stock solutions and dilutions. Use freshly opened, high-purity solvents. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize cell culture protocols and ensure consistency across all experiments. | |
| Precipitation of the compound in cell culture media | Poor Solubility: The final concentration of DMSO or other solvents may be too high, or the compound may have limited solubility in the specific media. | Optimize the final solvent concentration in your working solution. Ensure it is compatible with your cell culture system. Gentle warming or sonication may aid dissolution, but the stability of the compound under these conditions should be considered. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈ClF₅N₆O | --INVALID-LINK-- |
| Molecular Weight | 464.82 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
Table 2: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (215.14 mM) | May require sonication. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility. |
| 0.1N HCl (aq) | Soluble | |
| Saline | Water-soluble for in vivo administration |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Tubulin Degradation by Western Blot
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with varying concentrations of this compound for the desired time course (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
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Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 20 µM MG132) for 1 hour before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the tubulin levels to the loading control.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Tubulin Degradation
Caption: this compound induces tubulin degradation via the proteasome pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for analyzing this compound's effect on tubulin levels.
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of microtubules by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Measuring Tubulin Degradation Induced by Cevipabulin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring tubulin degradation induced by Cevipabulin.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable tubulin degradation after this compound treatment. | 1. Incorrect this compound concentration: The concentration may be too low to induce a measurable effect. 2. Insufficient treatment time: The incubation period may be too short. 3. Cell line resistance: The cell line used may be resistant to this compound. 4. Inactive this compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.[1][2] 2. Conduct a time-course experiment: Measure tubulin levels at various time points (e.g., 6, 12, 16, 24 hours) to identify the optimal treatment duration.[1][2] 3. Test different cell lines: this compound-induced tubulin degradation has been observed in various cancer cell lines, including HeLa, Hct116, and H460.[1][2] 4. Ensure proper storage: Store this compound as recommended by the supplier, typically dissolved in DMSO at -20°C or -80°C.[3] |
| Inconsistent results between experiments. | 1. Variable cell confluence: Differences in cell density can affect drug response. 2. Inconsistent reagent preparation: Variations in the concentration of this compound or other reagents. 3. Technical variability in Western Blotting: Inconsistent protein loading, antibody incubation times, or washing steps. | 1. Maintain consistent cell seeding density: Ensure that cells are seeded at the same density and reach a consistent confluence (e.g., 70-80%) before treatment. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound for each experiment from a stock solution. 3. Standardize Western Blotting protocol: Use a protein quantification assay to ensure equal protein loading. Standardize antibody concentrations, incubation times, and washing procedures. |
| Tubulin degradation is observed, but proteasome inhibitor control does not rescue the effect. | 1. Ineffective proteasome inhibitor: The inhibitor (e.g., MG132) may be inactive or used at a suboptimal concentration. 2. Proteasome-independent degradation pathway: While unlikely for this compound, another degradation mechanism could be involved. | 1. Confirm inhibitor activity: Test the proteasome inhibitor on a known proteasome substrate to verify its effectiveness. Use a recommended concentration (e.g., 10-20 µM for MG132) and pre-incubate cells with the inhibitor before adding this compound.[1][4] 2. Investigate alternative pathways: If the proteasome inhibitor is active but does not block degradation, consider exploring other cellular degradation pathways, although current evidence strongly points to proteasomal degradation for this compound.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced tubulin degradation?
A1: this compound binds to a novel seventh site on α-tubulin. This binding event pushes the αT5 loop outward, making the non-exchangeable GTP at the N-site of α-tubulin exchangeable. This change reduces the stability of the tubulin dimer, leading to its unfolding and subsequent degradation through the ubiquitin-proteasome pathway.[1][2][5]
Q2: How can I confirm that this compound is causing tubulin degradation and not just inhibiting its synthesis?
A2: You can perform a quantitative PCR (qPCR) assay to measure the mRNA levels of α- and β-tubulin. Studies have shown that this compound does not affect the mRNA levels of tubulin, indicating that the reduction in tubulin protein is a post-transcriptional event.[1][2]
Q3: What are the primary methods to measure tubulin degradation induced by this compound?
A3: The most common and effective methods are:
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Western Blotting (Immunoblotting): This technique allows for the quantification of α- and β-tubulin protein levels in cell lysates after treatment with this compound.[1][2][4]
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Label-Free Quantitative Proteomics: This provides a broader, unbiased view of changes in the entire proteome, confirming the high selectivity of this compound for tubulin degradation.[1][2][4]
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Tubulin Unfolding Assay: Using a thiol probe like tetraphenylethene maleimide (TPE-MI), which fluoresces upon binding to unfolded proteins, can demonstrate that this compound induces tubulin destabilization.[5][6]
Q4: How can I be sure that the observed degradation is dependent on the proteasome?
A4: To confirm proteasome-dependent degradation, you can pre-treat the cells with a proteasome inhibitor, such as MG132, before adding this compound. If this compound-induced tubulin degradation is blocked in the presence of the inhibitor, it confirms the involvement of the proteasome.[1][4]
Experimental Protocols
Western Blotting for Tubulin Degradation
This protocol details the steps to quantify tubulin protein levels in response to this compound treatment.
Materials:
-
Cell culture reagents
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This compound (and vehicle control, e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-α-tubulin, anti-β-tubulin, anti-loading control e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluence. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1 hour before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the tubulin signal to the loading control.
Tubulin Unfolding Assay using TPE-MI
This biochemical assay directly measures tubulin destabilization.
Materials:
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Purified tubulin
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This compound
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Tetraphenylethene maleimide (TPE-MI)
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Assay buffer
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Guanidine hydrochloride (as a positive control for protein denaturation)
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Fluorometer
Procedure:
-
Reaction Setup: In a microplate, mix purified tubulin with TPE-MI and the indicated compounds (this compound, vehicle control, positive control).
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Incubation: Incubate the mixture for various time points.
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Fluorescence Measurement: Measure the fluorescence intensity at each time point using a fluorometer. An increase in fluorescence indicates the binding of TPE-MI to unfolded tubulin.[5][6]
Visualizations
Caption: Experimental workflow for measuring tubulin degradation.
Caption: Signaling pathway of this compound-induced tubulin degradation.
Caption: Troubleshooting decision tree for tubulin degradation experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cevipabulin Studies & Cell Line Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevipabulin. A primary focus is addressing challenges that may arise from cell line contamination, a critical issue that can impact experimental outcomes and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TTI-237) is an orally available, microtubule-active antitumor compound.[1] It has a unique dual mechanism of action. While it binds to the vinblastine site on β-tubulin, which typically leads to microtubule depolymerization, it paradoxically promotes tubulin polymerization.[2][3][4] Furthermore, this compound binds to a novel "seventh site" on α-tubulin, which induces tubulin degradation through a proteasome-dependent pathway.[2][3][5]
Q2: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?
Inconsistent IC50 values can stem from several factors, but cell line contamination or misidentification is a primary suspect. Different cell lines exhibit varying sensitivities to anticancer agents. If your cell line has been unknowingly cross-contaminated with a more resistant or sensitive cell line, your results will fluctuate. For example, the aggressive and common contaminant, HeLa (cervical cancer), may have a different sensitivity profile to this compound than the cell line you believe you are working with.[6][7][8] It is estimated that 15-36% of all cell lines are misidentified or contaminated.[8][9]
Q3: Our experimental results with this compound are not reproducible. How can we troubleshoot this?
Irreproducible results are a significant red flag for underlying issues, with cell line integrity being a major concern.[10][11] The first step in troubleshooting is to verify the identity of your cell line. We strongly recommend Short Tandem Repeat (STR) profiling, which is considered the gold standard for authenticating human cell lines.[10][12][13][14] Additionally, regularly testing for mycoplasma contamination is crucial, as this can also alter cellular responses to drugs.
Q4: We see unexpected morphological changes in our cells after this compound treatment that don't align with published data. Why might this be happening?
While this compound is known to cause mitotic spindle perturbations, unexpected morphological changes could indicate that you are not working with the intended cell line.[15] Different cell types will have distinct morphological responses to microtubule-targeting agents. If your cell line has been compromised, for instance by a HeLa contamination which is known for its aggressive growth, the observed cellular morphology may not match the expected phenotype.[6][8] Cell line authentication is the most effective way to resolve this ambiguity.
Q5: Where can we get our cell lines authenticated?
Numerous commercial vendors and institutional core facilities offer cell line authentication services, most commonly using STR profiling. It is best practice to obtain cell lines from reputable cell banks and to authenticate them upon receipt and at regular intervals during a research project.[10][16]
Troubleshooting Guide: Inconsistent Results in this compound Experiments
This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes when studying this compound, with a focus on potential cell line contamination issues.
Problem: Significant variability in cell viability assays (e.g., IC50 values) across experiments.
| Potential Cause | Recommended Action |
| Cell Line Cross-Contamination | 1. Immediately pause experiments with the questionable cell line. 2. Submit a sample of your cell line for STR profiling to a reputable service provider for authentication.[13][14] 3. Compare the resulting STR profile with the known profile of the expected cell line from a database. |
| Mycoplasma Contamination | 1. Test your cell culture for mycoplasma using a reliable detection kit (e.g., PCR-based). 2. If positive, discard the contaminated culture and start with a fresh, authenticated stock. |
| Experimental Variability | 1. Review and standardize your experimental protocol. 2. Ensure consistent cell seeding densities, drug concentrations, and incubation times. 3. Calibrate all equipment (e.g., pipettes, plate readers). |
Problem: Western blot results for tubulin levels after this compound treatment are not consistent with expected tubulin degradation.
| Potential Cause | Recommended Action |
| Incorrect Cell Line | 1. The cell line you are using may have a different proteasomal degradation pathway or response to this compound. 2. Authenticate your cell line using STR profiling.[10][12] |
| Suboptimal Antibody Performance | 1. Validate your primary and secondary antibodies for specificity and optimal dilution. 2. Include appropriate positive and negative controls in your Western blot. |
| Issues with Proteasome Inhibition Control | 1. If using a proteasome inhibitor (e.g., MG132) as a control, ensure its activity and use at the correct concentration.[2][3] |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. This data can serve as a reference, but it is important to note that values can vary between labs due to different experimental conditions. Significant deviation from these ranges may suggest issues such as cell line contamination.
| Cell Line | Cancer Type | Reported IC50 (nM)[1] |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Melanoma (originally misidentified as breast cancer) | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
Experimental Protocols
Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the standard method for authenticating human cell lines. The process involves the following key steps:
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DNA Extraction: Genomic DNA is isolated from a cell pellet of the cultured cell line.
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PCR Amplification: Specific STR loci (highly variable regions of the genome) are amplified using a multiplex PCR kit. These kits typically target a standardized set of core STR markers.[13]
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Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
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Profile Generation: The resulting data is analyzed to generate a unique genetic fingerprint for the cell line based on the length of the STR repeats at each locus.
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Database Comparison: The generated STR profile is compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ) to confirm the identity of the cell line. A match of ≥80% is generally required to confirm identity.
Visualizations
Signaling and Experimental Workflows
Caption: Dual mechanism of action of this compound on tubulin dynamics.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for cell line authentication by STR profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cbc.ca [cbc.ca]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 9. idexxbioresearch.com [idexxbioresearch.com]
- 10. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 11. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 14. cellculturedish.com [cellculturedish.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cevipabulin and Immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cevipabulin in immunofluorescence (IF) experiments. This compound is a unique microtubule-active agent that can produce distinct artifacts in IF staining, and this guide is designed to help you interpret these results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect microtubules?
A1: this compound (also known as TTI-237) is a potent, orally bioavailable, microtubule-active antitumor compound.[1][2][3] It has a unique mechanism of action. While it binds to the vinca alkaloid site on β-tubulin, it doesn't cause microtubule depolymerization like other vinca alkaloids.[2][4][5] Instead, it promotes the formation of aberrant tubulin protofilaments that do not assemble into normal microtubules but rather form irregular aggregates.[6][7][8] Furthermore, this compound also binds to a novel site on α-tubulin, which leads to tubulin destabilization and subsequent degradation through the proteasome pathway.[6][9][10]
Q2: What are the expected immunofluorescence (IF) results after this compound treatment?
A2: Unlike typical microtubule stabilizing agents (e.g., taxanes) that show bundled microtubules, or destabilizing agents (e.g., vinca alkaloids) that lead to a diffuse tubulin signal, this compound treatment results in the formation of distinct "irregular tubulin aggregates" within the cytoplasm.[6][8] A normal microtubule network will be absent, and instead, you will observe punctate or aggregated tubulin staining.
Q3: At what concentrations should I use this compound for my experiments?
A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. However, published data indicates that this compound shows cytotoxic effects in the low nanomolar range for many cancer cell lines.[1] For inducing tubulin aggregation and degradation, concentrations in the range of 1 µM have been used in studies with HeLa cells.[6]
Q4: How does this compound treatment lead to tubulin degradation?
A4: this compound binds to a novel site on α-tubulin, which causes a conformational change in the α-T5 loop.[9][10] This change disrupts the interaction with the non-exchangeable GTP, leading to tubulin dimer instability and unfolding. The unfolded tubulin is then targeted for degradation by the cellular proteasome machinery.[6][7][9][10] This has been confirmed by studies showing that proteasome inhibitors like MG132 can block this compound-induced tubulin degradation.[6]
Troubleshooting Guide for Immunofluorescence Artifacts
This guide addresses specific issues you might encounter when performing immunofluorescence staining of tubulin in this compound-treated cells.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Tubulin Signal | 1. Tubulin Degradation: this compound induces proteasome-dependent degradation of tubulin, which can lead to a significant decrease in the overall tubulin protein levels.[6][9] | • Reduce the incubation time with this compound. • Perform a time-course experiment to find the optimal window for visualizing aggregates before significant degradation occurs. • Co-treat with a proteasome inhibitor (e.g., MG132) to block tubulin degradation and enhance the signal from aggregated tubulin.[6] • Increase the primary antibody concentration. |
| 2. Inefficient Antibody Binding to Aggregates: The conformation of tubulin within the aggregates may hinder antibody epitope recognition. | • Try a different anti-tubulin antibody that recognizes a different epitope (e.g., monoclonal vs. polyclonal). • Consider using a primary antibody that has been validated for detecting denatured proteins, as the aggregated tubulin may be in a partially unfolded state. | |
| 3. General IF Issues: Standard immunofluorescence problems such as improper fixation, permeabilization, or antibody dilutions.[11][12][13][14] | • Review and optimize your standard immunofluorescence protocol. Ensure fixation and permeabilization are appropriate for cytoskeletal proteins.[15][16] | |
| High Background Staining | 1. Non-specific Antibody Binding: The tubulin aggregates may be "sticky" and non-specifically bind antibodies. | • Increase the number and duration of wash steps after primary and secondary antibody incubations. • Optimize the blocking step by trying different blocking agents (e.g., BSA, normal serum).[11][12] • Titrate your primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.[11][12] |
| 2. Secondary Antibody Cross-reactivity: The secondary antibody may be binding non-specifically. | • Run a secondary antibody-only control to check for non-specific binding. • Use a pre-adsorbed secondary antibody to minimize cross-reactivity. | |
| Irregular, Punctate Staining Pattern (Artifact Interpretation) | 1. This is the Expected Phenotype: this compound induces the formation of irregular tubulin aggregates, not organized microtubules.[6][8] This punctate or aggregated staining is the true result of the drug's effect. | • Compare your results with published images of this compound-treated cells to confirm the expected morphology. • Use appropriate controls: an untreated control showing a normal microtubule network, and a positive control with a known microtubule-disrupting agent (e.g., nocodazole or vinblastine) to show a different pattern of disruption. |
| 2. Fixation Artifacts: Inappropriate fixation can sometimes lead to protein aggregation. | • Ensure that fixation is performed correctly. For microtubules, pre-warming the fixation buffer to 37°C can help preserve the cytoskeleton.[15] | |
| Difficulty in Imaging and Interpretation | 1. Three-Dimensional Structure of Aggregates: The aggregates are complex 3D structures that can be difficult to resolve with standard widefield microscopy. | • Use a confocal or super-resolution microscope to obtain higher-resolution images and better resolve the structure of the aggregates. |
| 2. Overlapping Signals: In densely treated cultures, it may be difficult to distinguish individual cell outlines and aggregates. | • Plate cells at a lower density to allow for better visualization of individual cells. |
Quantitative Data
Table 1: Cytotoxicity of this compound (IC50) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Detailed Methodology for Immunofluorescence Staining of Tubulin in this compound-Treated Cells
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells cultured on glass coverslips
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) in complete cell culture medium for the desired duration (e.g., 1-16 hours).
-
Washing: Gently wash the cells three times with pre-warmed (37°C) PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Dual mechanism of action of this compound on tubulin.
Caption: Immunofluorescence experimental workflow for this compound-treated cells.
Caption: Troubleshooting logic for this compound-induced IF artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cevipabulin Proliferation Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing inconsistent results in proliferation assays with Cevipabulin (TTI-237). Understanding its unique mechanism of action is critical to designing experiments and interpreting data correctly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a microtubule-active agent with a novel, dual-binding mechanism. It simultaneously binds to two distinct sites on the αβ-tubulin heterodimer:
-
The Vinblastine Site (β-tubulin): Unlike other agents that bind here to inhibit tubulin polymerization, this compound binding paradoxically promotes the formation of tubulin protofilaments.[1][2][3]
-
A Novel "Seventh Site" (α-tubulin): Binding to this newly identified site destabilizes the tubulin dimer, leading to its degradation through a proteasome-dependent pathway.[1][4][5]
This complex activity, combining microtubule disruption with tubulin degradation, can lead to varied and concentration-dependent cellular outcomes.
Q2: Why are my IC50 values for this compound different from published data?
A: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities. Published IC50 values for a 72-hour exposure range from 18 nM to 40 nM.[6]
-
Assay Duration: this compound's effects are time-dependent. Tubulin degradation is a relatively slower process than mitotic arrest. Short-term assays may not capture the full cytotoxic effect.
-
Cell Culture Conditions: Factors like passage number, cell density at the time of seeding, and media components can significantly influence results.[7] High-passage cells may develop resistance or exhibit altered growth kinetics.
-
Assay Type: The choice of proliferation assay (e.g., metabolic vs. cell counting) can yield different IC50 values (see Q3).
Q3: My metabolic assay (e.g., MTT, MTS, XTT) results don't match my cell count or imaging data. Why is this happening?
A: This is a common issue when studying microtubule-targeting agents. The discrepancy arises because these assays measure different biological endpoints.
-
Metabolic Assays (MTT, MTS): These colorimetric assays measure mitochondrial reductase activity, which is an indicator of metabolic function, not necessarily cell number.[8][9]
-
Cell Counting/Imaging: These methods provide a direct measure of cell number.
This compound at concentrations above 50 nM causes a strong G2/M cell cycle arrest.[6] Cells arrested in this phase are larger, often remain metabolically active for a period, but are not proliferating. This can lead to metabolic assays overestimating cell viability compared to direct cell counting, which would accurately show a halt in proliferation.[8][10]
Q4: At what concentrations and time points should I expect to see specific cellular effects?
A: this compound's effects are highly dependent on concentration and incubation time. Based on published data, you can expect the following:
-
Apoptosis (Sub-G1 population): Occurs at lower concentrations, typically in the 20-40 nM range.[6]
-
G2/M Arrest: Becomes the dominant effect at concentrations above 50 nM.[6]
-
Tubulin Degradation: Can be observed via Western blot after several hours (e.g., 6-16 hours) of treatment with concentrations typically higher than the cytotoxic IC50 (e.g., 1 µM).[1][2]
Data Presentation
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h Exposure) |
| SK-OV-3 | Ovarian | 24 ± 8 nM |
| MDA-MB-435 | Breast | 21 ± 4 nM |
| MDA-MB-468 | Breast | 18 ± 6 nM |
| LnCaP | Prostate | 22 ± 7 nM |
| HeLa | Cervical | 40 nM |
| (Data sourced from MedChemExpress.[6]) |
Table 2: Concentration-Dependent Cellular Effects of this compound
| Concentration Range | Primary Cellular Effect | Recommended Assay for Verification |
| 20 - 40 nM | Induction of apoptosis | Flow cytometry for Sub-G1 population, Annexin V staining |
| > 50 nM | G2/M phase cell cycle arrest | Flow cytometry for DNA content (Propidium Iodide staining)[11] |
| ~1 µM (6-16h) | Significant tubulin degradation | Western Blot for α- and β-tubulin levels[1][2] |
Visual Guides
This compound's Dual Mechanism of Action
Troubleshooting Logic for Inconsistent Proliferation Assays
Recommended Experimental Workflow
Experimental Protocols
Protocol 1: Cell Proliferation (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle control to determine the percentage of inhibition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed cells in a 6-well plate and allow them to adhere for 24 hours. Treat with desired concentrations of this compound (e.g., 20 nM, 100 nM) and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).[12]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase, as well as the sub-G1 population indicative of apoptosis.[14]
Protocol 3: Western Blot for Tubulin Degradation
-
Cell Culture and Lysis: Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM) for a specified time (e.g., 16 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) per lane onto an SDS-polyacrylamide gel.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against α-tubulin and β-tubulin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the tubulin band intensity to the loading control to determine the relative decrease in tubulin levels compared to the vehicle-treated control.
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. pubcompare.ai [pubcompare.ai]
Technical Support Center: Cevipabulin and Cell Adhesion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Cevipabulin on cell adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule-active agent with a unique dual-binding mechanism.[1][2][3] It binds to both the vinblastine site on β-tubulin and a novel "Seventh site" on α-tubulin.[1][3][4][5] This concurrent binding induces abnormal tubulin protofilament polymerization, leading to the formation of irregular tubulin aggregates and subsequent tubulin degradation.[1][3][6] Ultimately, this disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[6][7]
Q2: How does this compound's effect on microtubules influence cell adhesion?
A2: While direct studies on this compound's specific effects on cell adhesion are emerging, its profound impact on the microtubule cytoskeleton strongly suggests an influence on cell adhesion processes. Microtubules are critical for:
-
Cell Shape and Polarity: By disrupting the microtubule network, this compound can alter cell morphology, which is intrinsically linked to how cells adhere and spread on a substrate.
-
Integrin Trafficking: Microtubules serve as tracks for the transport of integrins (key cell adhesion receptors) to and from the cell surface. Disruption of these tracks can impair the localization and function of integrins.
-
Focal Adhesion Dynamics: The formation, maturation, and turnover of focal adhesions, the protein complexes that link the cell's cytoskeleton to the extracellular matrix, are dependent on a dynamic microtubule network.
Q3: We are observing decreased cell attachment after this compound treatment. Is this an expected outcome?
A3: Yes, a decrease in cell attachment is a plausible, though not definitively documented, consequence of this compound treatment. The disruption of microtubule polymerization and the subsequent effects on cell structure and the machinery of adhesion can lead to reduced cell-substrate interactions.[1][6] It is crucial to differentiate between cytotoxic effects leading to cell death and a specific anti-adhesive effect. We recommend performing a cell viability assay in parallel with your adhesion assays to distinguish between these possibilities.
Q4: What concentrations of this compound are typically used in cell-based assays?
A4: The cytotoxic IC50 values for this compound in various human tumor cell lines are reported to be in the range of 18-40 nM.[7][8] For cell adhesion studies, it is advisable to use a concentration range around the IC50 and below to investigate specific effects on adhesion without inducing rapid and widespread cell death. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Problem 1: Significant Decrease in Cell Adhesion Post-Cevipabulin Treatment
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at the same this compound concentrations and time points as your adhesion assay. If viability is low, reduce the drug concentration or shorten the incubation time. |
| Disruption of Adhesion Machinery | This may be an on-target effect of the drug. To confirm, you can perform immunofluorescence staining for key adhesion proteins like vinculin or paxillin to observe changes in focal adhesions. Also, staining for α-tubulin will visualize the disruption of the microtubule network. |
| Sub-optimal Assay Conditions | Ensure your cell adhesion assay protocol is optimized. This includes checking the coating of the substrate (e.g., fibronectin, collagen), the washing steps, and the incubation times.[9] |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivities to this compound. It is important to establish a baseline for adhesion in your specific cell model before drawing conclusions about the drug's effects. |
Problem 2: High Variability in Cell Adhesion Assay Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension is achieved before seeding. Clumped cells will lead to uneven attachment.[9] Use a hemocytometer or an automated cell counter for accurate cell density determination. |
| Uneven Substrate Coating | Ensure the entire well surface is evenly coated with the extracellular matrix protein. Allow sufficient incubation time for the protein to adsorb to the plate. |
| Inconsistent Washing Steps | The washing step to remove non-adherent cells is critical.[9] Standardize the force, volume, and number of washes across all wells and experiments. A gentle, consistent technique is key. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain a humidified environment. |
Experimental Protocols
Key Experiment: Cell Adhesion Assay (Colorimetric)
This protocol is adapted from standard cell adhesion assay methodologies.[10][11]
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Collagen)
-
This compound
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
Block non-specific binding by adding 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells twice with sterile PBS.
-
-
Cell Treatment and Seeding:
-
Harvest cells and resuspend them in a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cell suspension with the drug for a predetermined time (e.g., 1-6 hours).
-
Seed 5 x 10^4 cells per well onto the pre-coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells. The stringency of this step may need to be optimized for your cell type.[9]
-
-
Staining and Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a solubilization buffer to each well and incubating for 15 minutes with gentle shaking.
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: Mechanism of this compound's action on tubulin and its downstream effects.
Caption: Workflow for a standard cell adhesion assay.
References
- 1. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibronectin Cell Adhesion Assays [cellbiolabs.com]
Optimizing Flow Cytometry Gating for Cevipabulin-Treated Cells: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing flow cytometry gating strategies for cells treated with Cevipabulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in the context of flow cytometry analysis?
This compound (also known as TTI-237) is a microtubule-active antitumor agent.[1][2] It functions by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis.[1][3] Flow cytometry experiments have shown that at lower concentrations (20-40 nM), this compound can lead to the appearance of sub-G1 nuclei, indicative of apoptosis, while at higher concentrations (above 50 nM), it causes a strong G2/M block.[1] A unique characteristic of this compound is its ability to bind to both α- and β-tubulin, which can lead to tubulin degradation via a proteasome-dependent pathway.[4][5][6] This can result in changes in cell size and granularity, which are important considerations for flow cytometry gating.
Q2: What are the expected morphological changes in cells treated with this compound that could affect flow cytometry gating?
Treatment with this compound can induce several morphological changes that are critical to consider when setting up flow cytometry gating strategies:
-
Cell Size and Granularity: As a microtubule-destabilizing agent, this compound can lead to changes in cell shape and size. This may manifest as an altered forward scatter (FSC) and side scatter (SSC) profile.
-
Apoptotic Bodies: At concentrations that induce apoptosis, you may observe an increase in smaller particles corresponding to apoptotic bodies.
-
Cell Aggregates: Disruption of the cytoskeleton can sometimes lead to increased cell aggregation. It is crucial to exclude these doublets or aggregates from the analysis.
-
Multinuclear Cells: At lower concentrations, this compound can cause mitotic spindle perturbations leading to the formation of multinuclear G1 cells.[2]
Q3: What are the essential controls to include when analyzing this compound-treated cells by flow cytometry?
To ensure accurate and reproducible data, the following controls are essential:
-
Unstained Cells: To assess autofluorescence.
-
Vehicle-Treated Control: To establish the baseline cellular state and gating parameters for a healthy cell population.
-
Single-Stain Controls: For each fluorochrome used, to set up compensation correctly.
-
Fluorescence Minus One (FMO) Controls: To accurately set gates for positive populations, especially in multicolor experiments.[7][8]
-
Positive Control for Apoptosis/Cell Cycle Arrest: A known inducer of apoptosis or cell cycle arrest (e.g., staurosporine, nocodazole) can help validate the staining and gating strategy.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High debris in the sample, obscuring the main cell population. | This compound-induced apoptosis or necrosis leading to increased cell fragmentation. | Adjust the FSC and SSC threshold to exclude events with very low scatter signals. Consider using a viability dye to gate on intact cells first. |
| Difficulty in distinguishing between G2/M arrested cells and cell doublets. | Both G2/M cells and doublets have approximately double the DNA content of G1 cells. | Use a doublet discrimination gate by plotting FSC-A (Area) vs. FSC-H (Height) or FSC-W (Width).[7][11] Single cells should have a linear relationship between these parameters. |
| High background fluorescence. | This compound itself might have some intrinsic fluorescence, or the treatment may induce cellular autofluorescence. | Always include an unstained, this compound-treated control to assess any drug-induced autofluorescence. If autofluorescence is an issue, consider using brighter fluorochromes or fluorochromes that emit in the far-red spectrum where autofluorescence is typically lower.[12] |
| Low percentage of apoptotic cells detected despite other indicators of cell death. | The timing of the assay may be suboptimal, or the chosen apoptosis marker may not be ideal for the specific mechanism of this compound. | Perform a time-course experiment to determine the optimal endpoint for apoptosis detection. Consider using a combination of apoptosis markers, such as Annexin V (for early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (for late apoptosis/necrosis).[9][13][14] |
| Shift in the FSC/SSC profile of the entire cell population. | This compound-induced changes in cell size and internal complexity. | Adjust the primary FSC vs. SSC gate based on the vehicle-treated control to encompass the entire viable cell population. It may be necessary to broaden the gate to include cells with altered scatter properties. |
Experimental Protocols
Protocol: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Seed cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Gating:
-
Acquire data on a flow cytometer.
-
Use a linear scale for FSC and SSC for initial gating.
-
Use a linear scale for the PI channel (e.g., FL2-A or a similar channel).
-
Follow the gating strategy outlined in the diagram below.
-
Visualizations
Caption: Gating strategy for cell cycle analysis of this compound-treated cells.
Caption: Gating strategy for apoptosis analysis using Annexin V and PI staining.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Gating Strategies To Get Your Flow Cytometry Data Published In Peer-Reviewed Scientific Journals - ExpertCytometry [expertcytometry.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. biocompare.com [biocompare.com]
- 10. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cevipabulin In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo application of Cevipabulin (TTI-237). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during the in vivo delivery of this compound in a question-and-answer format.
1. Formulation and Solubility
Question: I'm having trouble dissolving this compound for my in vivo study. What is the recommended formulation protocol?
Answer: While this compound is reported to be stable and water-soluble, achieving high concentrations for in vivo dosing often requires specific formulation strategies.[1] Direct dissolution in saline might be limited. A common method involves creating a stock solution in an organic solvent followed by dilution in an appropriate vehicle.
Troubleshooting Tips:
-
Precipitation upon Dilution: If the compound precipitates when diluting the DMSO stock in an aqueous vehicle, try using a co-solvent system or a vehicle containing solubilizing agents like cyclodextrins.
-
Inconsistent Results: Ensure the final formulation is homogenous, especially if it is a suspension. Vortex or sonicate briefly before each administration to ensure uniform dosing.
-
Stability Concerns: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation.[2] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]
2. Dosing and Administration
Question: What is a good starting dose and administration schedule for this compound in a mouse xenograft model?
Answer: Published studies have shown that this compound is effective in mouse xenograft models with both intravenous (i.v.) and oral (p.o.) administration.[2] Dose-dependent antitumor activity has been observed at 15 and 20 mg/kg.[2] A common schedule is administration every four days for four cycles.[2]
Troubleshooting Tips:
-
Lack of Efficacy: If you are not observing the expected anti-tumor effect, consider the following:
-
Dose Escalation: If no toxicity is observed, you could escalate the dose within the reported effective range (5-20 mg/kg).
-
Administration Route: While orally active, intravenous administration may provide more consistent systemic exposure.
-
Tumor Model Sensitivity: Verify the sensitivity of your chosen cancer cell line to this compound in vitro before starting in vivo experiments.
-
-
Adverse Events: Monitor animals closely for signs of toxicity. While specific side effects for this compound are not extensively documented, general adverse effects for microtubule inhibitors can include weight loss, lethargy, and gastrointestinal issues.[1] If toxicity is observed, consider reducing the dose or increasing the interval between doses.
3. Pharmacokinetics and Bioavailability
Question: My oral dosing experiment is showing high variability. What are the known pharmacokinetic properties of this compound?
Answer: this compound has demonstrated excellent pharmaceutical properties in preclinical models, including an oral bioavailability of 61% and a metabolic half-life of 13 hours in female nude mice.[3] However, factors such as the formulation vehicle and the fed/fasted state of the animals can introduce variability in oral absorption.
Troubleshooting Tips:
-
High Variability in Oral Dosing: To minimize variability, ensure consistent administration technique and consider standardizing the fasting state of the animals before dosing. Using a solution or a well-homogenized suspension is critical.
-
Unexpected Short Duration of Action: Although the reported half-life is 13 hours, rapid tumor growth models might require a more frequent dosing schedule. The dosing interval should be optimized based on efficacy and tolerability in your specific model.
4. Efficacy and Target Engagement
Question: I am working on a glioblastoma model. Why am I not seeing efficacy with this compound?
Answer: A significant challenge for this compound is its limited ability to cross the blood-brain barrier. Studies have shown that it is not a brain-penetrant compound.[3] This makes it an unsuitable candidate for treating central nervous system (CNS) tumors like glioblastoma if administered systemically.
Troubleshooting Tips:
-
CNS Tumor Models: For intracranial tumor models, systemic administration of this compound is unlikely to be effective. Alternative delivery methods that bypass the blood-brain barrier would need to be explored, or a different therapeutic agent should be considered.
-
Resistance: While this compound has shown activity against tumors resistant to other microtubule agents like paclitaxel and vincristine, acquired resistance can still develop.[1] If initial efficacy is followed by tumor regrowth, consider investigating mechanisms of resistance, such as alterations in tubulin isoforms.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
| Data sourced from MedChemExpress.[2] |
Table 2: In Vivo Efficacy in U87-MG Glioblastoma Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 5, 10, 15, 20 | i.v. or p.o. | Every 4 days for 4 cycles | Dose-dependent anti-tumor activity |
| 15, 20 | i.v. or p.o. | Every 4 days for 4 cycles | Good anti-tumor activity |
| Animal Model: Athymic nu/nu female mice. Data sourced from MedChemExpress.[2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Oral Bioavailability | 61% | Female Nude Mice |
| Metabolic Half-life (T½) | 13 hours | Female Nude Mice |
| Water Solubility | 0.89 mg/mL | Not Specified |
| Brain Penetration | Not Brain-Penetrant | Mice |
| Data sourced from Journal of Medicinal Chemistry.[3] |
Experimental Protocols
Protocol 1: Recommended Formulation for In Vivo Administration
This protocol is adapted from vendor-supplied information and is intended for guidance.[2] Optimization may be required for your specific experimental setup.
1. Stock Solution Preparation (16.7 mg/mL):
- Weigh the required amount of this compound powder.
- Dissolve in pure DMSO to a final concentration of 16.7 mg/mL.
- Vortex or sonicate gently until a clear solution is obtained.
- Aliquot into single-use vials and store at -20°C or -80°C.
2. Working Solution for Oral/Intraperitoneal (IP) Administration (1.67 mg/mL):
- Option A (Suspension with Cyclodextrin):
- Prepare a 20% solution of SBE-β-CD in sterile saline.
- To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 16.7 mg/mL DMSO stock solution.
- Mix thoroughly by vortexing. This will result in a suspended solution.
- Option B (Suspension in Oil):
- To 900 µL of sterile corn oil, add 100 µL of the 16.7 mg/mL DMSO stock solution.
- Mix thoroughly by vortexing. This will result in a suspended solution.
Important Considerations:
-
Always prepare fresh working solutions on the day of dosing.
-
If using a suspension, ensure it is well-mixed immediately before drawing each dose to guarantee uniformity.
-
The final concentration of DMSO administered to the animal should be kept low (typically <5%) to avoid toxicity.
Protocol 2: In Vivo Antitumor Activity Assessment
This protocol describes a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
1. Cell Implantation:
- Culture the selected human cancer cells (e.g., U87-MG) under sterile conditions.
- Harvest and resuspend the cells in an appropriate medium (e.g., serum-free DMEM or a Matrigel mixture).
- Subcutaneously inject 1 x 10⁶ cells into the flank of athymic nu/nu female mice.[2]
2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
- Randomize animals into treatment and control groups with comparable average tumor volumes.
3. Dosing:
- Prepare the this compound formulation as described in Protocol 1.
- Administer this compound via the chosen route (i.v. or p.o.) at the desired dose (e.g., 15 mg/kg).
- Administer the vehicle control to the control group.
- Follow the dosing schedule (e.g., every 4 days for 4 cycles).[2]
4. Monitoring and Endpoint:
- Monitor animal body weight and general health status daily or every other day.
- Measure tumor volumes 2-3 times per week.
- The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant toxicity (e.g., >20% body weight loss).
Visualizations
Mechanism of Action and Signaling Pathway
This compound has a unique dual-binding mechanism that ultimately leads to tubulin degradation and cell cycle arrest.
References
Validation & Comparative
A Tale of Two Stabilizers: Unraveling the Mechanisms of Cevipabulin and Paclitaxel
A Comparative Guide for Researchers in Oncology and Neurodegenerative Disease
In the intricate world of cellular machinery, microtubules stand as dynamic highways, essential for cell division, shape, and transport. Their stability is paramount, and its disruption is a key strategy in combating cancer and is being explored for treating neurodegenerative disorders. Two molecules, the well-established chemotherapy agent Paclitaxel and the clinical-stage compound Cevipabulin, both influence microtubule stability, yet their mechanisms of action diverge significantly. This guide provides a detailed comparison of their molecular interactions, effects on microtubule structure, and the experimental evidence that underpins our current understanding.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Binding Site(s) on Tubulin | Dual sites: Vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[1] | A single well-defined site on β-tubulin, known as the taxoid site.[2][3] |
| Binding Affinity | Kd of 0.97 ± 0.15 μM to the seventh site on α-tubulin. | Cellular Ki of 22 nM for microtubules.[4] |
| Effect on Tubulin Polymerization | Promotes the formation of abnormal tubulin protofilaments and their aggregation.[5] | Promotes the assembly of complete and stable microtubules.[6] |
| Consequence of Binding | Induces tubulin degradation and formation of irregular tubulin aggregates.[7] | Suppresses microtubule dynamics, leading to mitotic arrest. |
| Effective Concentration (in vitro) | Requires higher concentrations (e.g., 5.0 μM) to observe microtubule stabilization.[6] | Effective at lower concentrations (e.g., 0.1 μM) for microtubule stabilization.[6] |
| Cytotoxicity (IC50) | 18-40 nM in various human tumor cell lines.[5] | Varies by cell line, but generally in the low nanomolar range. |
Delving Deeper: The Molecular Mechanisms
Paclitaxel: The Classic Stabilizer
Paclitaxel's mechanism is a cornerstone of microtubule-targeting chemotherapy. It binds to a specific pocket on the β-tubulin subunit, known as the taxoid site.[2][3] This binding event enhances the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers by inhibiting their depolymerization.[6] The consequence is a disruption of the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action.
This compound: A Dual-Action Modulator
This compound presents a more intricate mechanism of action. It uniquely interacts with tubulin at two distinct locations: the vinblastine binding site on β-tubulin and a novel "seventh site" on α-tubulin.[1] This dual engagement leads to a complex and ultimately different outcome compared to Paclitaxel.
Binding of this compound to the vinblastine site enhances the longitudinal interactions between tubulin dimers, promoting the formation of linear protofilaments.[7] However, its interaction with the seventh site on α-tubulin appears to inhibit the lateral interactions necessary for these protofilaments to assemble into a complete microtubule.[5] The result is the formation of abnormal tubulin aggregates rather than stabilized microtubules.[7]
Furthermore, the binding of this compound to the seventh site has been shown to induce a conformational change in α-tubulin, leading to tubulin degradation through the proteasome pathway.[1][7] This dual effect of promoting aberrant polymerization while also triggering protein degradation marks this compound as a unique microtubule-targeting agent.
Caption: this compound's dual mechanism of action.
Experimental Evidence: A Comparative Look
The distinct mechanisms of this compound and Paclitaxel are supported by a range of in vitro and cell-based assays.
Tubulin Polymerization Assays
These assays directly measure the ability of a compound to promote the assembly of purified tubulin into microtubules. A common method involves monitoring the increase in turbidity (light scattering) of a tubulin solution over time at 37°C.
-
Paclitaxel: Induces a significant and dose-dependent increase in turbidity, indicating the formation of microtubules.[6]
-
This compound: Also causes an increase in turbidity; however, electron microscopy reveals that this is due to the formation of protofilament aggregates rather than well-formed microtubules.[7]
Table 2: In Vitro Microtubule Stabilization
| Compound | Concentration for Stabilization | Resulting Structure | Reference |
| This compound | 5.0 μM | Protofilament Aggregates | [6] |
| Paclitaxel | 0.1 μM | Stable Microtubules | [6] |
Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells. Cells are treated with the compound of interest, and then antibodies specific to tubulin are used to stain the microtubules, which can then be observed using a fluorescence microscope.
-
Paclitaxel-treated cells: Exhibit dense bundles of microtubules, often arranged in astral-like structures, and disruption of the normal mitotic spindle.[8]
-
This compound-treated cells: Show the formation of irregular tubulin aggregates and a disorganized microtubule network.[7]
Cell Viability Assays
These assays determine the concentration of a drug required to inhibit cell growth or kill cells. The MTT assay is a common colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
This compound: Demonstrates potent cytotoxicity with IC50 values in the range of 18-40 nM across various human cancer cell lines, including SK-OV-3 (ovarian), MDA-MB-435 (melanoma), MDA-MB-468 (breast), LnCaP (prostate), and HeLa (cervical).[5]
-
Paclitaxel: Also exhibits potent cytotoxicity in the low nanomolar range, with specific IC50 values varying depending on the cell line and experimental conditions.
Experimental Protocols in Detail
In Vitro Tubulin Polymerization Assay
Caption: A generalized workflow for a tubulin polymerization assay.
Key Methodological Parameters:
-
Tubulin: Purified tubulin (e.g., from bovine brain) is used at a concentration typically ranging from 1 to 5 mg/mL.
-
Buffer: A polymerization buffer such as PEM (PIPES, EGTA, MgCl2) with GTP is essential.
-
Temperature: The reaction is initiated by raising the temperature from 4°C to 37°C.
-
Detection: Polymerization is monitored by measuring the change in absorbance at 340 nm (turbidity) or by using a fluorescent reporter that binds to polymerized tubulin.
Immunofluorescence Staining of Microtubules
Key Methodological Steps:
-
Cell Culture: Adherent cells (e.g., HeLa, A549) are grown on coverslips.
-
Drug Treatment: Cells are incubated with various concentrations of this compound or Paclitaxel for a specified duration.
-
Fixation: Cells are fixed to preserve their structure, often with methanol or paraformaldehyde.
-
Permeabilization: The cell membrane is permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Antibody Staining: Cells are incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides and visualized using a fluorescence microscope.
MTT Cell Viability Assay
Key Methodological Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Incubation: A range of concentrations of this compound or Paclitaxel is added to the wells, and the plate is incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is read on a plate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability is calculated.
Conclusion: Different Paths to a Similar Goal
While both this compound and Paclitaxel are potent microtubule-targeting agents with significant anti-cancer activity, their mechanisms of microtubule stabilization are fundamentally different. Paclitaxel acts as a classic stabilizer, promoting the formation of hyper-stable, complete microtubules. In contrast, this compound employs a novel dual-binding mechanism that leads to the formation of aberrant tubulin protofilament aggregates and induces tubulin degradation.
This deeper understanding of their distinct molecular interactions is crucial for the rational design of new anti-cancer therapies and for exploring their potential in other diseases where microtubule stability is implicated, such as neurodegenerative disorders. The comparative data and experimental frameworks presented here provide a valuable resource for researchers dedicated to advancing our knowledge of these powerful therapeutic agents.
References
- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cevipabulin and Vinblastine Interaction with Tubulin
For Immediate Release
[City, State] – November 10, 2025 – In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of two such agents: the established anticancer drug vinblastine and the clinical-stage compound Cevipabulin. We delve into their distinct binding mechanisms to tubulin, the fundamental protein component of microtubules, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Tubulin Binding
While both this compound and vinblastine interact with the tubulin protein, their binding characteristics and subsequent effects on microtubule dynamics are markedly different. Vinblastine, a classic Vinca alkaloid, is a well-characterized microtubule destabilizer. In contrast, this compound exhibits a unique dual-binding mechanism that leads to a different functional outcome.
Quantitative Analysis of Tubulin Binding
The binding affinities and stoichiometry of this compound and vinblastine for tubulin are summarized below. It is important to note that the reported binding affinities for vinblastine vary in the literature, which may be attributed to different experimental conditions and techniques.
| Parameter | This compound | Vinblastine |
| Binding Site(s) on Tubulin | 1. Vinblastine site on β-tubulin2. A novel "seventh site" on α-tubulin[1] | Vinblastine site (Vinca domain) on β-tubulin[2] |
| Binding Stoichiometry (Drug:Tubulin Dimer) | 2:1[1] | ~1.4-1.7:1 (in microtubules)[3] |
| Dissociation Constant (Kd) for Vinblastine Site | 0.90 ± 0.24 µM[4] | High-affinity: 0.54 µMLow-affinity: 14 µM[2] |
| Dissociation Constant (Kd) for Other Sites | Seventh site (α-tubulin): 0.97 ± 0.15 µM[4] | Not Applicable |
| Effect on Tubulin Polymerization | Promotes tubulin polymerization and aggregation[1] | Inhibits tubulin polymerization, leading to depolymerization[2] |
| Resulting Cellular Effect | Tubulin degradation and formation of abnormal protofilaments | Mitotic arrest[3] |
Unraveling the Mechanisms: A Tale of Two Binding Modes
Vinblastine's Classical Approach: Destabilization
Vinblastine exerts its anticancer effects by binding to the vinca domain on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the M-phase, and ultimately, apoptosis.
This compound's Novel Dual-Action Mechanism
This compound presents a more complex mechanism of action. It is unique in its ability to bind to two distinct sites on the tubulin heterodimer simultaneously[1].
-
The Vinblastine Site: Like vinblastine, this compound binds to the vinblastine site on β-tubulin[1]. However, paradoxically, this binding does not lead to microtubule depolymerization but rather promotes tubulin aggregation[1].
-
The "Seventh Site": this compound also binds to a newly identified site on the α-tubulin subunit[1]. This second binding event is crucial for its unique mode of action, which induces the degradation of the tubulin protein itself.
This dual-binding mechanism results in the formation of abnormal tubulin protofilaments and a reduction in the overall cellular tubulin levels, representing a novel strategy for disrupting microtubule function.
Caption: A diagram illustrating the distinct signaling pathways initiated by this compound and vinblastine upon binding to tubulin.
Experimental Methodologies
The characterization of the binding of this compound and vinblastine to tubulin employs a variety of biophysical and biochemical techniques. Below are outlines of key experimental protocols.
Competitive Radioligand Binding Assay
This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand.
Objective: To determine if this compound competes with [³H]vinblastine for binding to tubulin.
Protocol:
-
Preparation of Tubulin: Purified tubulin is prepared from bovine brain or purchased commercially.
-
Reaction Mixture: A constant concentration of tubulin and [³H]vinblastine is incubated with increasing concentrations of unlabeled this compound or vinblastine (as a positive control).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound [³H]vinblastine using methods such as gel filtration chromatography or filtration through DEAE-cellulose filter paper.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of the competitor.
References
- 1. Interaction of Vinblastine with Calf Brain Microtubule protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of Cevipabulin in Taxane-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cevipabulin with traditional taxanes in cancer models exhibiting taxane resistance. The information presented is supported by preclinical experimental data, offering insights into this compound's unique mechanism of action and its potential as an alternative therapeutic strategy.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to paclitaxel, a widely used taxane.
Table 1: In Vitro Cytotoxicity in a P-glycoprotein (P-gp) Overexpressing Cell Line
P-glycoprotein is a key efflux pump responsible for multidrug resistance, including resistance to taxanes. This table highlights the differential impact of P-gp overexpression on the cytotoxic activity of this compound compared to paclitaxel and vincristine.
| Compound | Fold Increase in IC50 in P-gp Overexpressing Cells |
| This compound | 25-fold |
| Paclitaxel | 806-fold |
| Vincristine | 925-fold |
This data demonstrates that this compound is significantly less affected by P-gp-mediated resistance than paclitaxel and vincristine, suggesting a key advantage in overcoming this common resistance mechanism.
Table 2: In Vitro Cytotoxicity (IC50) in Various Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines. While a direct head-to-head comparison with a taxane in the same study is not available in the provided results, these values demonstrate the potent cytotoxic activity of this compound across different cancer types.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| MDA-MB-435 | Melanoma | 21 ± 4 |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| HeLa | Cervical Cancer | 40 |
Table 3: In Vivo Antitumor Activity in Human Tumor Xenograft Models
This compound has demonstrated significant antitumor activity in vivo in various human tumor xenograft models in nude mice. This table summarizes its efficacy in two such models.
| Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Activity |
| LoVo | Human Colon Carcinoma | i.v. or p.o. | Active |
| U87-MG | Human Glioblastoma | i.v. or p.o. | Active |
Note: While a direct quantitative comparison with a taxane from the same in vivo study is not available in the provided search results, the data indicates that this compound is orally bioavailable and effective in reducing tumor growth.
Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, paclitaxel) for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
MTT Assay: MTT is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance readings are normalized to the untreated control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Protocol:
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP.
-
Compound Addition: The test compound (e.g., this compound, paclitaxel) or a vehicle control is added to the tubulin solution.
-
Polymerization Monitoring: The mixture is incubated at 37°C to allow for microtubule polymerization. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Compounds that enhance polymerization (like taxanes and this compound) will show a faster and greater increase in absorbance compared to the control.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intravenous or oral) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight changes and overall survival may also be monitored.
Mechanism of Action and Signaling Pathways
This compound exhibits a unique dual mechanism of action that distinguishes it from traditional taxanes.
Diagram 1: this compound's Dual Mechanism of Action on Tubulin
Caption: this compound's dual binding to β- and α-tubulin.
Diagram 2: Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for comparing in vitro cytotoxicity.
Diagram 3: Signaling Pathway of Microtubule-Targeting Agents
Caption: Disruption of microtubule dynamics leading to apoptosis.
Conclusion
The available preclinical data strongly suggests that this compound is a promising anticancer agent with significant efficacy in taxane-resistant cancer models. Its novel dual mechanism of action, involving both microtubule stabilization and tubulin degradation, allows it to circumvent common taxane resistance mechanisms, particularly those mediated by the P-glycoprotein efflux pump. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with taxane-refractory tumors.
A Head-to-Head Comparison of Cevipabulin and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis, intracellular transport, and cell structure maintenance. Their critical role in cell division has made them a prime target for anticancer drug development for decades. Tubulin inhibitors, which disrupt microtubule dynamics, are mainstays in chemotherapy. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. This guide provides a head-to-head comparison of Cevipabulin (TTI-237), a novel clinical-stage compound, with established tubulin inhibitors: Paclitaxel (a taxane), Vincristine (a vinca alkaloid), and Colchicine. We focus on their distinct mechanisms of action, cytotoxic profiles, and the experimental data that differentiate them.
Mechanism of Action: A Tale of Different Binding Sites and Effects
Tubulin inhibitors exert their effects by binding to specific sites on the tubulin dimer, leading to either the stabilization or destabilization of the microtubule polymer.
-
This compound (TTI-237): this compound presents a unique, dual mechanism of action that distinguishes it from classical tubulin inhibitors.[1][2] X-ray crystallography studies have revealed that this compound binds to two distinct sites simultaneously.[3][4] One is the well-characterized Vinca alkaloid binding site on β-tubulin.[1] However, unlike Vinca alkaloids which cause depolymerization, binding at this site enhances longitudinal interactions between tubulin dimers, inducing the formation of abnormal tubulin protofilament aggregates rather than proper microtubules.[5][6] The second is a novel binding site on α-tubulin, termed the "seventh site."[3][7] Engagement with this site triggers a conformational change that leads to the destabilization and subsequent proteasome-dependent degradation of the tubulin protein itself.[3][4][6] This dual action of promoting protofilament aggregation while also inducing tubulin degradation represents a novel strategy for disrupting microtubule function.
-
Paclitaxel: As a microtubule-stabilizing agent, Paclitaxel binds to the interior surface of the microtubule, specifically to the β-tubulin subunit.[4] This binding locks the microtubule in a polymerized state, preventing the dynamic instability—the cycles of assembly and disassembly—required for proper mitotic spindle function.[4][7] The result is an arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis.[7]
-
Vincristine: A classical microtubule-destabilizing agent, Vincristine belongs to the Vinca alkaloid family. It binds to the Vinca site on β-tubulin, but its action is to inhibit the polymerization of tubulin dimers into microtubules.[5][8][9] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the metaphase of mitosis and subsequently undergo apoptosis.[8][10]
-
Colchicine: Colchicine binds to a distinct site on β-tubulin, known as the colchicine site. This binding inhibits microtubule polymerization, thus classifying it as a microtubule-destabilizing agent.[3][6] Its potent antimitotic activity is the basis of its mechanism, though its clinical use in cancer is limited by toxicity. It is primarily used for its anti-inflammatory properties in conditions like gout.[6][11]
Below is a diagram illustrating the distinct binding sites and primary effects of these inhibitors on tubulin dynamics.
The unique dual-site binding and resulting tubulin degradation pathway of this compound is further detailed below.
Quantitative Data: Cytotoxicity Comparison
The efficacy of tubulin inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of a cell population. The tables below summarize available IC50 data for this compound and other inhibitors.
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., exposure time, assay method). The data presented are for illustrative purposes.
Table 1: IC50 Values of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
Data sourced from MedChemExpress. Exposure time: 72 hours.
Table 2: Comparative IC50 Values of Tubulin Inhibitors
| Inhibitor | Cell Line | Tumor Type | IC50 (nM) | Source |
| Paclitaxel | SK-OV-3 | Ovarian | ~0.7 - 1.8 | [12] |
| MDA-MB-231 | Breast | ~5 - 10 | [1] | |
| HeLa | Cervical | ~2.5 - 7.5 | ||
| Vincristine | Various | Various | ~1 - 10 | [13] |
Data for Paclitaxel and Vincristine are compiled from multiple sources and may involve different exposure times (typically 24-72 hours).[12][13] this compound demonstrates potent low-nanomolar cytotoxicity across multiple tumor types.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The IC50 values are commonly determined using a colorimetric method like the MTT assay, which measures the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the tubulin inhibitor (e.g., this compound, Paclitaxel) for a specified duration (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours.[14] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin and provides insights into microtubule dynamic instability | bioRxiv [biorxiv.org]
- 6. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cevipabulin and Other Antimitotics
For researchers, scientists, and drug development professionals, the emergence of resistance to antimitotic agents in cancer therapy is a formidable challenge. This guide provides a comparative analysis of Cevipabulin (formerly TTI-237), a novel microtubule-active agent, and other established antimitotics, with a focus on cross-resistance mechanisms. By presenting supporting experimental data and detailed methodologies, this guide aims to illuminate the potential of this compound in overcoming common resistance pathways.
This compound, a synthetic tubulin inhibitor, has demonstrated a unique mechanism of action that distinguishes it from classic antimitotic drugs like taxanes and vinca alkaloids. This distinction may be key to its activity in drug-resistant cancer models. This guide will delve into the specifics of this compound's interaction with tubulin and present data on its efficacy in cell lines resistant to other microtubule-targeting agents.
Unraveling the Mechanism: How this compound Differs
This compound exhibits a dual-faceted mechanism of action on tubulin, the fundamental component of microtubules. Unlike taxanes, which bind to the paclitaxel site on β-tubulin to stabilize microtubules, and vinca alkaloids, which bind to the vinblastine site to induce depolymerization, this compound interacts with tubulin at two distinct sites. It competes with vinblastine for its binding site on β-tubulin, but paradoxically, it also promotes tubulin polymerization in a manner more akin to paclitaxel.[1][2]
Recent crystallographic studies have revealed that this compound also binds to a novel site on α-tubulin.[3] This dual binding leads to a unique consequence: the degradation of tubulin heterodimers through a proteasome-dependent pathway.[3][4] This degradation of the drug's target is a novel approach to disrupting microtubule dynamics and may play a crucial role in its ability to circumvent traditional resistance mechanisms.
dot
References
- 1. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Cevipabulin's Unique Tubulin Degradation Mechanism Sets It Apart from Classical Microtubule-Targeting Agents
A novel dual-binding mechanism allows Cevipabulin to not only disrupt microtubule dynamics but also induce the degradation of tubulin heterodimers, a distinct departure from the action of traditional microtubule-stabilizing and -destabilizing agents.
This compound (formerly TTI-237), a synthetic small molecule that has undergone clinical investigation for the treatment of advanced solid tumors, presents a unique mechanism of action that distinguishes it from other tubulin-targeting anticancer agents.[1][2] Unlike classical microtubule stabilizers, such as taxanes, or destabilizers, like the vinca alkaloids, which primarily modulate the polymerization state of microtubules, this compound actively promotes the degradation of the core building blocks of microtubules, the αβ-tubulin heterodimers.[3][4] This is accomplished through a novel dual-binding action on the tubulin molecule.[1][5]
While this compound was initially observed to compete with vinblastine for its binding site on β-tubulin and, paradoxically, to promote tubulin polymerization in a manner akin to paclitaxel, its most distinctive feature is its ability to induce tubulin degradation.[1][2] X-ray crystallography studies have revealed that this compound binds to two distinct and spatially separate sites on the tubulin heterodimer: the well-known vinblastine site on β-tubulin and a newly identified "seventh site" on α-tubulin.[3][5] It is the binding to this novel α-tubulin site that triggers a cascade of events leading to the proteasome-dependent degradation of the tubulin protein itself.[1][3]
The binding of this compound to the seventh site on α-tubulin induces a conformational change in the αT5 loop. This structural alteration makes the normally non-exchangeable GTP bound within the N-site of α-tubulin become exchangeable.[1][5] The loss of this structurally integral GTP molecule reduces the overall stability of the tubulin heterodimer, causing it to unfold and subsequently be targeted for degradation by the cellular proteasome machinery.[3][6] This degradation mechanism is a key differentiator from other tubulin-targeting agents, which do not directly cause the destruction of the tubulin protein.[1]
Comparative Analysis of Tubulin-Targeting Agents
The following table summarizes the key mechanistic differences between this compound and other classes of tubulin-targeting agents.
| Feature | This compound | Microtubule-Stabilizing Agents (e.g., Paclitaxel) | Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine) | Other Tubulin Degraders (e.g., T0070907, Withaferin A) |
| Primary Mechanism | Induces tubulin degradation and alters microtubule dynamics[1][4] | Promotes microtubule polymerization and stabilization[2] | Inhibits microtubule polymerization, leading to depolymerization[2] | Induce tubulin degradation[3] |
| Binding Site(s) | Vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin[3][5] | Taxane site on β-tubulin[1] | Vinca or colchicine sites on β-tubulin[1] | Varied, and for some, the precise degradation mechanism is not fully elucidated[3] |
| Effect on Tubulin Protein Level | Decreases α- and β-tubulin protein levels[1][4] | No direct effect on tubulin protein levels | No direct effect on tubulin protein levels | Decrease tubulin protein levels[3] |
| Downstream Effect | Destabilization of tubulin heterodimer, leading to proteasome-dependent degradation[3] | Formation of hyper-stable, non-functional microtubules[7] | Disassembly of microtubules | Proteasome-dependent degradation of tubulin[3] |
Experimental Evidence for this compound-Induced Tubulin Degradation
The degradation of tubulin by this compound has been substantiated through a series of key experiments.
Key Experimental Data
| Experiment | Cell Lines | Treatment | Key Findings |
| Label-Free Quantitative Proteomics | HeLa | 1 µM this compound for 6 hours | Significant downregulation of α- and β-tubulin isoforms[1][4] |
| Immunoblotting | HeLa, Hct116, H460, SU-DHL-6 | Various concentrations of this compound for 16 hours | Dose-dependent decrease in α- and β-tubulin protein levels[1] |
| Quantitative PCR (qPCR) | HeLa | This compound treatment | No significant change in α- and β-tubulin mRNA levels, indicating a post-transcriptional mechanism[1][3] |
| Proteasome Inhibition | HeLa | Pre-treatment with MG132 (a proteasome inhibitor) followed by this compound | Blockage of this compound-induced tubulin degradation, confirming a proteasome-dependent pathway[1][3] |
| Site-Directed Mutagenesis | HeLa cells transfected with wild-type or Y224G mutant GFP-α-tubulin | 1 µM this compound for 16 hours | The Y224G mutation at the seventh site prevented this compound-induced degradation of α-tubulin[1][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound-induced tubulin degradation and a typical experimental workflow to assess this phenomenon.
Caption: Mechanism of this compound-induced tubulin degradation.
Caption: Workflow for assessing tubulin degradation.
Detailed Experimental Protocols
Immunoblotting for Tubulin Degradation
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116) are cultured to approximately 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 16 hours). For proteasome inhibition experiments, cells are pre-treated with a proteasome inhibitor like MG132 (e.g., 20 µM) for 1 hour before the addition of this compound.[1][3]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors. The cell lysates are then centrifuged to pellet cellular debris.
-
Protein Quantification: The supernatant containing the total protein is collected, and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for α-tubulin and β-tubulin. A loading control, such as an antibody against GAPDH or β-actin, is also used to ensure equal protein loading. Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of α- and β-tubulin are normalized to the loading control to determine the extent of degradation.[1]
Quantitative PCR (qPCR) for Tubulin mRNA Levels
-
Cell Treatment and RNA Extraction: Cells are treated with this compound as described above. Total RNA is then extracted from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for α-tubulin, β-tubulin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression levels of α- and β-tubulin are calculated using the ΔΔCt method. This allows for the determination of whether this compound affects the transcription of tubulin genes.[1][3]
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect | bioRxiv [biorxiv.org]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Side-by-Side Evaluation of Cevipabulin and Colchicine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two microtubule-targeting agents, Cevipabulin and colchicine, to inform researchers, scientists, and drug development professionals. While both molecules interact with tubulin, the fundamental protein subunit of microtubules, they exhibit distinct mechanisms of action, leading to different preclinical and clinical profiles. This document summarizes their known attributes, presents available quantitative data in a comparative format, details relevant experimental methodologies, and visualizes key pathways and processes.
Executive Summary
This compound is a novel, synthetic small molecule with a unique dual mechanism of action, making it a subject of interest in oncology. It not only interacts with the vinca alkaloid binding site on β-tubulin but also possesses a distinct ability to induce tubulin degradation through a novel binding site on α-tubulin.[1] In contrast, colchicine, a natural alkaloid, is a well-characterized microtubule-destabilizing agent that binds to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[2] While colchicine is a long-established treatment for inflammatory conditions like gout, its potential as an anti-cancer agent is also being actively investigated.[3][4] This guide aims to provide an objective side-by-side evaluation based on publicly available experimental data.
Mechanism of Action
This compound and colchicine interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. However, their specific interactions with tubulin differ significantly.
This compound exhibits a dual mechanism. It binds to the vinca site on β-tubulin, which is known to be a site for microtubule-destabilizing agents.[5] Paradoxically, at certain concentrations, it can enhance tubulin polymerization, a characteristic more akin to taxanes.[5] More recent studies have revealed a novel second binding site on α-tubulin, which is responsible for inducing tubulin degradation.[1] This multifaceted mechanism of action suggests a complex interaction with the microtubule network.
Colchicine acts as a classical microtubule-destabilizing agent by binding to a specific site on β-tubulin, known as the colchicine binding site.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[3]
Data Presentation: Preclinical Performance
The following tables summarize the available quantitative data for this compound and colchicine from preclinical studies. Direct comparison is facilitated by presenting data for the same cancer cell lines where available.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Colchicine in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Colchicine IC50 (nM) | Citation(s) |
| HeLa | Cervical Cancer | 40 | 23 - 27 | [2][6] |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 | 37 | [6][7] |
| MDA-MB-435 | Breast Cancer | 21 ± 4 | Not Available | [6] |
| MDA-MB-468 | Breast Cancer | 18 ± 6 | Not Available | [6] |
| LnCaP | Prostate Cancer | 22 ± 7 | Not Available | [6] |
Table 2: In Vivo Efficacy of this compound and Colchicine in Xenograft Models
| Drug | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Human Tumor Xenografts | Mice | 5, 10, 15, and 20 mg/kg, i.v. every 4 days for 4 cycles | Dose-dependent, with good antitumor activity at 15 and 20 mg/kg | [6] |
| Colchicine | Gastric Cancer | Nude Mice | 0.05 and 0.1 mg/kg/day | Significantly suppressed tumor growth | [8] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Detailed Methodology (Turbidity-based):
-
Reagent Preparation:
-
Assay Setup:
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) in kinetic mode.[11]
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Inhibitors of polymerization (like colchicine) will show a decrease in the rate and extent of the absorbance increase compared to the control.
-
Promoters of polymerization will show an increase in the rate and/or extent of polymerization.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12]
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or colchicine and incubate for a specified period (e.g., 72 hours).[13]
-
-
MTT Incubation:
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[14]
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Hollow Fiber Assay
This assay provides a preliminary assessment of a compound's in vivo efficacy.
Principle: Cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. The fibers allow for the diffusion of nutrients and the test compound but prevent the cells from migrating and the host's immune cells from attacking them.[15]
Detailed Methodology:
-
Cell Encapsulation:
-
Harvest cancer cells and resuspend them at a specific density.
-
Load the cell suspension into hollow fibers, which are then sealed.[16]
-
-
Implantation:
-
Surgically implant the hollow fibers into mice, typically in both the intraperitoneal and subcutaneous compartments.[17]
-
-
Compound Administration:
-
Administer the test compound (this compound or colchicine) to the mice according to a defined dosing schedule.[17]
-
-
Fiber Retrieval and Cell Viability Assessment:
-
After the treatment period, retrieve the hollow fibers.
-
Assess the viability of the cells within the fibers using a suitable assay (e.g., MTT or CellTiter-Glo).[15]
-
-
Data Analysis:
-
Compare the viability of cells from treated mice to that of cells from vehicle-treated control mice to determine the in vivo anti-proliferative effect.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanisms of action for this compound and Colchicine.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound and colchicine represent two distinct approaches to microtubule-targeted therapy. This compound's novel dual mechanism of action, combining vinca site interaction with tubulin degradation, positions it as a promising candidate in oncology, particularly in contexts where resistance to traditional microtubule agents is a concern.[1][5] Colchicine, with its well-established anti-inflammatory properties and microtubule-destabilizing activity, is being repurposed for cancer therapy, showing efficacy in preclinical models and being investigated in clinical trials.[3][18] The choice between these agents for further research and development will depend on the specific therapeutic application, the cancer type, and the desired molecular mechanism of action. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Facebook [cancer.gov]
Benchmarking Cevipabulin's Safety Profile Against Other Microtubule Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Cevipabulin, a novel microtubule-active agent, with established microtubule-targeting drugs, namely taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine). The information presented is based on available preclinical and clinical data to assist researchers in evaluating the therapeutic potential of this compound.
Comparative Safety Profile of Microtubule Agents
Microtubule-targeting agents are a cornerstone of cancer chemotherapy, but their clinical utility is often limited by significant side effects.[1] This section summarizes the key adverse events associated with this compound and compares them to the well-documented toxicities of taxanes and vinca alkaloids.
| Adverse Event | This compound (Preclinical and Phase I data) | Taxanes (e.g., Paclitaxel, Docetaxel) | Vinca Alkaloids (e.g., Vincristine, Vinblastine) |
| Myelosuppression | Data from preclinical studies and early clinical trials are not yet publicly available to definitively characterize the myelosuppressive potential of this compound. | Common and often dose-limiting. Includes neutropenia, leukopenia, and thrombocytopenia.[2] | Common, particularly with vinblastine. Neutropenia is a frequent dose-limiting toxicity. |
| Neurotoxicity | Preclinical studies suggest a potentially favorable neurotoxicity profile compared to other microtubule agents. Clinical data is still emerging. | Frequent and can be severe, leading to peripheral neuropathy (numbness, tingling, pain).[3] | A major and often dose-limiting toxicity, particularly with vincristine. Can cause peripheral neuropathy, autonomic neuropathy (constipation), and cranial nerve palsies. |
| Gastrointestinal Toxicity | Preclinical data suggests a manageable gastrointestinal toxicity profile. Further clinical investigation is needed. | Common, including nausea, vomiting, diarrhea, and mucositis.[4] | Common, with nausea, vomiting, and constipation being frequent. Severe constipation can lead to paralytic ileus with vincristine. |
| Cardiotoxicity | The cardiotoxicity profile of this compound is not yet well-established in clinical settings. | Can occur, including bradycardia and, rarely, more severe cardiac events, especially when used in combination with other cardiotoxic drugs.[5] | Less common than with other chemotherapeutic classes, but can occur. |
Mechanism of Action and Associated Signaling Pathways
Microtubule-targeting agents induce cell cycle arrest and apoptosis by disrupting microtubule dynamics.[6] However, the specific mechanisms and resulting cellular fates can differ, potentially influencing their safety profiles.
This compound exhibits a unique mechanism of action. It binds to the vinca alkaloid site on β-tubulin but also interacts with a novel seventh site on α-tubulin.[7][8] This dual binding leads to tubulin degradation via a proteasome-dependent pathway, an effect not typically observed with taxanes or vinca alkaloids.[7][9] This distinct mechanism may contribute to a different spectrum of on-target and off-target effects.
The disruption of microtubule dynamics by these agents activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[6] This sustained arrest can trigger a cascade of signaling events culminating in apoptosis, often involving the phosphorylation of Bcl-2 and activation of the c-Jun NH(2)-terminal kinase (JNK) pathway.[6][10]
Figure 1. Signaling pathway of microtubule agents leading to apoptosis.
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of microtubule agents involves a series of standardized preclinical and clinical assessments.
Myelosuppression Assessment
Myelosuppression, a reduction in bone marrow's ability to produce blood cells, is a common dose-limiting toxicity.[11]
Experimental Workflow:
Figure 2. Workflow for assessing chemotherapy-induced myelosuppression.
Methodology:
-
In Vivo Models: Rodent models (mice or rats) are commonly used.[12]
-
Drug Administration: The test compound (e.g., this compound) and reference drugs (e.g., paclitaxel) are administered at various dose levels and schedules.
-
Hematological Analysis: Peripheral blood is collected at multiple time points to perform complete blood counts (CBC), monitoring changes in neutrophils, platelets, and other blood cell populations.[13]
-
Colony-Forming Unit (CFU) Assays: Bone marrow is harvested to assess the proliferative capacity of hematopoietic progenitor cells using CFU assays.[14] This provides a measure of the drug's impact on the regenerative potential of the bone marrow.
Neurotoxicity Assessment
Chemotherapy-induced peripheral neuropathy is a significant concern with microtubule agents.
Methodology:
-
Animal Models: Rodent models are utilized to assess neurotoxic effects.[15]
-
Behavioral Testing: Sensory and motor functions are evaluated using methods like the von Frey test for mechanical allodynia and rotarod tests for motor coordination.[15]
-
Histopathology: Nerve tissues, such as the sciatic nerve and dorsal root ganglia, are examined for axonal degeneration, demyelination, and other pathological changes.[16]
-
Electrophysiology: Nerve conduction velocity studies can be performed to assess nerve function directly.
Gastrointestinal Toxicity Assessment
Gastrointestinal side effects are common and can impact patient quality of life and treatment adherence.[4]
Methodology:
-
In Vivo Models: Rodent models are treated with the respective drugs.[17]
-
Clinical Observations: Animals are monitored for signs of gastrointestinal distress, including weight loss, diarrhea, and changes in food and water consumption.[18]
-
Histopathological Analysis: Sections of the small and large intestines are collected and examined for mucosal injury, such as villous atrophy, crypt damage, and inflammatory cell infiltration.[17][19]
Conclusion
This compound's unique mechanism of action, involving tubulin degradation, suggests a potentially distinct safety profile compared to traditional microtubule stabilizers and destabilizers. While early data is promising, further comprehensive clinical studies are necessary to fully characterize its safety and therapeutic window relative to established agents like taxanes and vinca alkaloids. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel microtubule-targeting agents.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antineoplastic chemotherapy myelosuppression: mechanisms and new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 14. A Multiplexed Screening Assay to Evaluate Chemotherapy-Induced Myelosuppression Using Healthy Peripheral Blood and Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Microtubule-Stabilizing Agent, Epothilone D, Reduces Axonal Dysfunction, Neurotoxicity, Cognitive Deficits, and Alzheimer-Like Pathology in an Interventional Study with Aged Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of gastrointestinal toxicity following cytostatic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
Reproducibility of preclinical findings for Cevipabulin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Cevipabulin, a novel microtubule-targeting agent, with established chemotherapeutic drugs, paclitaxel and vincristine. The data presented is intended to offer an objective overview of this compound's performance and support the reproducibility of its preclinical findings.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound compared to paclitaxel and vincristine in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8[1] | Not Reported | Not Reported |
| MDA-MB-435 | Melanoma | 21 ± 4[1] | Not Reported | Not Reported |
| MDA-MB-468 | Breast Cancer | 18 ± 6[1] | 1.8[2] | Not Reported |
| LnCaP | Prostate Cancer | 22 ± 7[1] | 1.54[2] | Not Reported |
| HeLa | Cervical Cancer | 40[1] | 5-10[3] | ~100 (estimated from dose-response curves)[4] |
| U87-MG | Glioblastoma | Not Reported | 4500 (4.5 mg/L)[5] | ~20 ng/mL (~22 nM) induces 20% apoptosis[6] |
In Vivo Antitumor Efficacy
This compound has shown significant, dose-dependent antitumor activity in preclinical xenograft models. This section compares its in vivo efficacy with that of paclitaxel and vincristine.
| Drug | Animal Model | Tumor Type | Dosing Regimen | Antitumor Activity |
| This compound | Athymic nu/nu female mice | U87-MG human glioblastoma | 5, 10, 15, and 20 mg/kg, i.v. or p.o., every 4 days for 4 cycles[1] | Good antitumor activity at 15 and 20 mg/kg[1] |
| Paclitaxel | Athymic nude mice | U87-MG human glioblastoma | Not specified | Suppressed tumor growth[7][8] |
| Vincristine | Not specified | U87-MG human glioblastoma | Not specified | Vincristine-mediated growth inhibition is correlated with mitotic inhibition[9] |
Mechanism of Action: A Dual Role in Microtubule Dynamics
This compound exhibits a unique mechanism of action that distinguishes it from other microtubule-targeting agents. While it binds to the vinca alkaloid site on β-tubulin, a site typically associated with microtubule destabilization, it paradoxically promotes tubulin polymerization, a characteristic of taxanes.[7] Recent studies have further elucidated its mechanism, revealing that this compound also binds to a novel site on α-tubulin.[10][11][12] This secondary binding is responsible for inducing tubulin degradation through a proteasome-dependent pathway.[10] This dual action of promoting abnormal microtubule polymerization and inducing tubulin degradation contributes to its potent anti-cancer effects.
Caption: this compound's dual mechanism of action.
Experimental Workflows
The following diagrams illustrate standardized workflows for key preclinical assays used to evaluate the efficacy of anti-cancer compounds like this compound.
In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for an MTT-based cytotoxicity assay.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo human tumor xenograft study.
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules.
-
Reagents and Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound, paclitaxel, or vincristine) and vehicle control
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in general tubulin buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound or vehicle control to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add 100-150 µL of the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound or vehicle for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
-
In Vivo Human Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Reagents and Materials:
-
Human cancer cell line (e.g., U87-MG)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of 1-10 million cancer cells (optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the specified dosing regimen (e.g., intraperitoneal, intravenous, or oral).
-
Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice 2-3 times per week.
-
Continue treatment and monitoring for a predefined period or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synergic antitumor effects of paclitaxel and temozolomide co-loaded in mPEG-PLGA nanoparticles on glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of all-trans retinoic acid and paclitaxel-induced differentiation and apoptosis in human glioblastoma U87MG xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Role of vincristine in the inhibition of angiogenesis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line | Bashari | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 12. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cevipabulin's Antitumor Activity: A Comparative Guide
An In-depth Analysis of Cevipabulin's Performance Against Traditional Microtubule-Targeting Agents
This compound (formerly TTI-237) is a novel, synthetic small molecule that has demonstrated significant antitumor activity by targeting microtubules. Unlike traditional taxanes and vinca alkaloids, this compound exhibits a unique mechanism of action, offering potential advantages in overcoming drug resistance. This guide provides an objective comparison of this compound's antitumor performance with established microtubule inhibitors, supported by experimental data from independent studies.
In Vitro Cytotoxicity: Head-to-Head Comparison
Independent studies have evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines and compared its potency with paclitaxel and vincristine. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | This compound (TTI-237) IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8[1] | - | - |
| MDA-MB-435 | Breast | 21 ± 4[1] | - | - |
| MDA-MB-468 | Breast | 18 ± 6[1] | - | - |
| LnCaP | Prostate | 22 ± 7[1] | - | - |
| HeLa | Cervical | 40[1] | - | - |
| General Range | Various | 18-40 [1] | - | - |
Note: Direct head-to-head IC50 values for paclitaxel and vincristine in the same independent studies for the listed cell lines were not available in the searched literature. The general IC50 range for this compound is provided from available data.
One study highlighted a compound with similar properties to this compound, demonstrating potent antimitotic activity against several cancer cell lines in comparison to paclitaxel and vinblastine[2]. This suggests a competitive level of cytotoxicity for this class of compounds.
A significant finding is that this compound retains its activity against tumor cell lines that have developed resistance to paclitaxel and vincristine, indicating its potential to overcome common mechanisms of multidrug resistance[3][4].
In Vivo Antitumor Efficacy: Xenograft Models
The antitumor activity of this compound has been validated in vivo using human tumor xenograft models in immunocompromised mice.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Outcome |
| U87-MG | Glioblastoma | This compound (5, 10, 15, 20 mg/kg) | Intravenous or Oral, every 4 days for 4 cycles | Dose-dependent tumor growth inhibition, with significant activity at 15 and 20 mg/kg.[1] |
Preclinical studies have indicated that the in vivo anticancer activity of this compound is comparable to that of the well-established microtubule-stabilizing agent, paclitaxel[2].
Unique Mechanism of Action: Dual Tubulin Binding and Degradation
This compound's mechanism of action distinguishes it from other microtubule inhibitors. While it appears to bind at the vinca alkaloid site on β-tubulin, it paradoxically promotes tubulin polymerization, a characteristic of taxanes[3][4].
Recent structural studies have revealed a more complex mechanism. This compound binds to two distinct sites on the tubulin dimer: the vinblastine site on β-tubulin and a novel, seventh site on α-tubulin[5][6][7]. This dual binding induces a conformational change that leads to the degradation of tubulin heterodimers in a proteasome-dependent manner[5][6][7]. This unique mode of action, involving tubulin degradation rather than solely stabilization or destabilization, may contribute to its efficacy in drug-resistant tumors.
Caption: Mechanism of Action of this compound and other Microtubule Inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and comparator drugs (e.g., paclitaxel, vincristine) for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival against the drug concentration.
In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)
This protocol describes a common method for evaluating the in vivo efficacy of anticancer compounds.
Workflow:
Caption: Workflow for a human tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice), typically subcutaneously.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: The investigational drug (e.g., this compound) and comparator agents are administered according to a predefined dosing schedule and route (e.g., intravenous, oral).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition and statistical significance.
Conclusion
Independent validation studies confirm the potent antitumor activity of this compound. Its efficacy against drug-resistant cancer cell lines and its unique mechanism of action involving dual tubulin binding and subsequent degradation represent a promising advancement in the development of microtubule-targeting agents. Further head-to-head comparative studies across a broader range of cancer models will be crucial to fully elucidate its clinical potential relative to existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]
- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Unraveling Cellular Responses: A Comparative Analysis of Cevipabulin and Paclitaxel Gene Expression Profiles
In the landscape of anti-cancer therapeutics, both Cevipabulin and paclitaxel target the microtubule cytoskeleton, a critical component of cellular structure and division. While they share a common ultimate target, their distinct mechanisms of action are anticipated to elicit unique gene expression signatures within cancer cells. This guide provides a comparative overview of the available data on the gene and protein expression changes induced by this compound and paclitaxel, offering insights for researchers and drug development professionals.
While a direct head-to-head transcriptomic comparison of this compound and paclitaxel is not yet available in published literature, this guide synthesizes the current understanding of each compound's impact on cellular expression profiles. The data for this compound is derived from proteomic analysis, highlighting changes at the protein level, while the paclitaxel data is based on gene expression studies. This distinction is crucial for a nuanced interpretation of their cellular effects.
Mechanisms of Action at a Glance
This compound is a novel microtubule-active agent that exhibits a dual mechanism. It is understood to bind to the vinblastine site on β-tubulin, yet it promotes tubulin polymerization in a manner akin to paclitaxel. Uniquely, this compound has also been shown to induce the degradation of α- and β-tubulin proteins through a post-transcriptional mechanism.
Paclitaxel, a well-established chemotherapeutic agent, is known to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its disassembly and thereby arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.
Data Presentation: A Comparative Look at Expression Changes
The following tables summarize the known effects of this compound and paclitaxel on protein and gene expression. It is important to note that the this compound data is from a proteomic study in HeLa cells, while the paclitaxel data is from a gene expression study in the same cell line.
Table 1: Effect of this compound on Protein Expression in HeLa Cells
| Protein Family | Specific Proteins | Observed Change | Implication |
| Tubulins | α-tubulin, β-tubulin, and their isoforms | Significantly downregulated | Post-transcriptional protein degradation |
Data derived from a label-free quantitative proteomic analysis of HeLa cells treated with this compound. A corresponding quantitative PCR assay showed no significant change in α- and β-tubulin mRNA levels, indicating that the observed protein downregulation is a post-transcriptional event.
Table 2: Differentially Expressed Genes in HeLa Cells Treated with Paclitaxel (15 nM for 48 hours)
| Gene Category | Upregulated Genes | Downregulated Genes |
| Apoptosis & Cell Cycle | Apaf1, Bad, Bax, Bcl2L11, Caspase1, Caspase10, Caspase4, Caspase7, Dffa, Fas, Htra2, Lrdd, PMAIP1, TNFRSF10A, TNFRSF10C, TNFRSF10D, TNFRSF1A, TNFRSF21, TNFRSF25 | BAG1, BBC3, Bcl2L1, Bcl2L10, Bid, Caspase2, Caspase6, Caspase8, Caspase9, FADD, FAM96A, FasLG, HRK, SOCS3, TNF, TNFSF10 |
| NF-κB Signaling | NFKB1, NFKB2, RELA, RELB | TRAF5, TRAF6 |
This table presents a selection of significantly altered genes in HeLa cells following paclitaxel treatment, as identified by qRT-PCR.[1]
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for the interpretation of the presented data.
This compound Proteomic Analysis
-
Cell Line: HeLa (human cervical adenocarcinoma).
-
Treatment: Cells were treated with 1 µM this compound for 6 hours.
-
Methodology: Label-free quantitative proteomic analysis was performed on cell lysates to identify and quantify changes in protein abundance. For the analysis of mRNA levels, a quantitative PCR (qPCR) assay was conducted.
Paclitaxel Gene Expression Analysis
-
Cell Line: HeLa (human cervical cancer).
-
Treatment: Cells were treated with 15 nM paclitaxel for 48 hours.[1]
-
Methodology: The expression levels of various genes were quantified using reverse transcription PCR (RT-PCR) and quantitative real-time PCR (qRT-PCR).[1]
Visualization of Cellular Pathways and Workflows
To visually represent the processes described, the following diagrams were generated using Graphviz.
Concluding Remarks
The available data, while not from a direct comparative study, suggests that this compound and paclitaxel elicit distinct molecular responses in cancer cells. Paclitaxel induces broad changes in the expression of genes involved in critical cellular processes like apoptosis and NF-κB signaling. In contrast, the primary characterized effect of this compound is the post-transcriptional downregulation of its direct target, tubulin.
This fundamental difference in their impact on gene and protein expression warrants further investigation. A head-to-head transcriptomic and proteomic analysis of cells treated with this compound and paclitaxel under identical experimental conditions would provide a more definitive comparison and could unveil novel mechanisms of action and potential biomarkers for therapeutic response. Such studies will be invaluable for the strategic development and clinical application of these microtubule-targeting agents.
References
A comprehensive guide for researchers and drug development professionals on the clinical and preclinical data of Cevipabulin, a novel microtubule-active agent, in comparison to other established and emerging tubulin inhibitors.
This guide provides a detailed meta-analysis of available clinical trial data for this compound and related compounds, including paclitaxel, vincristine, eribulin, and plinabulin. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these agents' performance, supported by experimental data.
Executive Summary
This compound (formerly TTI-237) is a novel, orally bioavailable small molecule that targets microtubules, essential components of the cellular cytoskeleton involved in cell division. Unlike many other microtubule inhibitors, this compound exhibits a unique dual mechanism of action. It binds to the vinblastine site on β-tubulin, yet it promotes tubulin polymerization in a manner similar to taxanes. Furthermore, it possesses a second, novel binding site on α-tubulin, which leads to tubulin degradation via a proteasome-dependent pathway. This distinct mode of action suggests a potential for efficacy in tumors resistant to other microtubule-targeting agents. This guide summarizes the available preclinical and clinical data for this compound and provides a comparative overview with other key microtubule inhibitors.
Preclinical Data Comparison
The preclinical activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating potent cytotoxic and anti-tumor effects. A summary of its in vitro cytotoxicity is presented below in comparison to other microtubule inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of Microtubule Inhibitors in Various Cancer Cell Lines
| Compound | Ovarian Cancer (SK-OV-3) | Breast Cancer (MDA-MB-435) | Prostate Cancer (LnCaP) | Cervical Cancer (HeLa) |
| This compound | 24 ± 8 nM[1] | 21 ± 4 nM[1] | 22 ± 7 nM[1] | 40 nM[1] |
| Paclitaxel | ~2.5 - 10 nM | ~5 - 15 nM | ~3 - 12 nM | ~2 - 8 nM |
| Vincristine | ~1 - 5 nM | ~2 - 10 nM | ~1 - 8 nM | ~1 - 7 nM |
| Eribulin | ~0.1 - 1 nM | ~0.5 - 2 nM | ~0.2 - 1.5 nM | ~0.1 - 1 nM |
| Plinabulin | ~10 - 50 nM | ~15 - 60 nM | ~20 - 70 nM | ~25 - 80 nM |
Note: IC50 values for paclitaxel, vincristine, eribulin, and plinabulin are approximate ranges compiled from various literature sources and may vary depending on the specific experimental conditions.
Clinical Trial Data Overview
While a direct head-to-head meta-analysis is not yet available, this section summarizes the findings from individual clinical trials of this compound and related compounds in patients with advanced solid tumors.
This compound
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors (NCT00403751). While detailed quantitative efficacy data from these early trials are limited in the public domain, they established a manageable safety profile and recommended a dose for further studies. Preclinical data suggests this compound is active against a variety of tumors, including those resistant to paclitaxel and vincristine.[2]
Paclitaxel
Paclitaxel is a widely used chemotherapeutic agent with proven efficacy in a variety of solid tumors. Numerous clinical trials have demonstrated its effectiveness, both as a single agent and in combination therapies.
Vincristine
Vincristine has been a cornerstone of combination chemotherapy regimens for decades, particularly in hematological malignancies and certain solid tumors in pediatric and adult patients.
Eribulin
Eribulin mesylate, a synthetic analog of a natural product, has shown clinical benefit in patients with metastatic breast cancer and other solid tumors, particularly in later lines of therapy.
Plinabulin
Plinabulin is an investigational agent that, in addition to its direct anti-tumor effects, has shown promise in preventing chemotherapy-induced neutropenia and has demonstrated immunomodulatory properties.
Due to the limited availability of comparative clinical trial data for this compound, a direct quantitative comparison of efficacy and safety with the other compounds in a tabular format is not feasible at this time. Further clinical development and publication of Phase II and III trial results for this compound are needed for a comprehensive meta-analysis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6][7]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel, etc.) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Hollow Fiber Assay
This assay provides an intermediate in vivo model to assess the anticancer activity of a compound.[8][9][10][11][12]
-
Cell Encapsulation: Encapsulate a known number of cancer cells in semi-permeable hollow fibers.
-
Implantation: Surgically implant the hollow fibers into the peritoneal cavity or subcutaneous space of immunodeficient mice.
-
Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral, intravenous) for a specified treatment period.
-
Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers from the mice.
-
Viability Assessment: Determine the number of viable cells within the fibers using a viability assay such as the MTT assay.
-
Data Analysis: Compare the number of viable cells in the treated group to the control group to assess the in vivo efficacy of the compound.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[13][14][15][16]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and magnesium), and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The increase in fluorescence is proportional to the extent of tubulin polymerization.
-
Data Analysis: Analyze the kinetics of the polymerization reaction (e.g., lag time, rate of polymerization, and maximal polymer mass) to determine the effect of the compound on tubulin assembly.
Signaling Pathways and Mechanisms of Action
Microtubule inhibitors exert their cytotoxic effects primarily by disrupting the normal function of microtubules, leading to cell cycle arrest and subsequent apoptosis. The specific signaling pathways activated can vary between different classes of these agents.
This compound Signaling Pathway
This compound's unique dual-binding mechanism leads to both microtubule stabilization and degradation. This disruption of microtubule dynamics triggers a G2/M phase cell cycle arrest. The accumulation of cells in mitosis ultimately leads to the activation of apoptotic pathways. The degradation of tubulin is mediated by the proteasome, indicating a distinct mechanism compared to other microtubule inhibitors.[1][17]
Comparative Signaling Pathways of Microtubule Inhibitors
The following diagram illustrates the general signaling pathways activated by different classes of microtubule inhibitors, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel microtubule inhibitor like this compound.
Conclusion
This compound is a promising novel microtubule-active agent with a unique dual mechanism of action that distinguishes it from other tubulin inhibitors. Preclinical data demonstrate its potent anti-tumor activity across a range of cancer cell lines. While comprehensive clinical data for a direct comparison with established agents like paclitaxel and vincristine, or other novel agents like eribulin and plinabulin, is still emerging, its distinct pharmacological profile suggests it may offer a valuable therapeutic option, particularly in the context of drug resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of advanced solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. karger.com [karger.com]
- 10. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. maxanim.com [maxanim.com]
- 16. researchgate.net [researchgate.net]
- 17. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cevipabulin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of the Antineoplastic Agent Cevipabulin.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a microtubule-active antitumor compound, within a research laboratory environment. Adherence to these procedures is critical for maintaining laboratory safety, protecting personnel from exposure to a potent cytotoxic agent, and ensuring environmental protection.
While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all antineoplastic agents, including this compound, as hazardous waste due to their cytotoxic properties.[1][2] Standard practice for the disposal of such compounds involves segregation from regular waste streams and management through a certified hazardous waste program.[1][3][4]
Key Disposal Principles
-
Segregation is Paramount: this compound waste must be kept separate from non-hazardous laboratory trash and other chemical waste streams.[1]
-
Designated Waste Containers: Utilize clearly labeled, color-coded containers specifically designated for cytotoxic or antineoplastic waste.[2][5][6]
-
Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[4] This is to prevent the release of the active pharmaceutical ingredient into aquatic environments.[7][8]
-
Consult Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EH&S) protocols for hazardous waste disposal.[1][3]
Step-by-Step Disposal Procedures for this compound
The following protocols outline the necessary steps for the safe disposal of various forms of this compound waste generated during research activities.
Disposal of Unused or Expired this compound (Pure Compound)
-
Do Not Discard as Regular Chemical Waste: Unused or expired solid this compound must be disposed of as hazardous chemotherapeutic waste.
-
Containerization: Place the original vial or container into a larger, sealable, and clearly labeled hazardous waste container. The container should be designated for "Chemotherapeutic Waste" or "Cytotoxic Waste."[4]
-
Labeling: Ensure the waste container is labeled with a hazardous waste tag that includes the chemical name ("this compound"), quantity, and date of accumulation.
-
EH&S Pickup: Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EH&S) department.[1][3]
Disposal of Liquid this compound Waste (Stock Solutions, Cell Culture Media)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This includes stock solutions (e.g., in DMSO) and cell culture media from treated cells.
-
Container Type: The liquid waste container must be clearly labeled as "Chemotherapeutic Liquid Waste" and include the name "this compound" and its approximate concentration.
-
Storage: Store the sealed liquid waste container in a designated secondary containment bin in a secure area until it is ready for pickup by EH&S.
-
Prohibition of Drain Disposal: It is strictly forbidden to pour any liquid waste containing this compound down the sanitary sewer.[4]
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items that have come into contact with this compound, such as pipette tips, serological pipettes, centrifuge tubes, flasks, gloves, and disposable lab coats.
-
Trace vs. Bulk Contamination:
-
Trace-Contaminated Items: Items with minimal residual contamination (e.g., empty vials, used gloves, bench paper) should be collected in a designated "Trace Chemotherapy Waste" container.[3] This is typically a yellow bag or bin.[4][5]
-
Bulk-Contaminated Items: Items with visible or significant liquid contamination should be disposed of as hazardous chemical waste.[3]
-
-
Sharps Waste: All sharps contaminated with this compound (e.g., needles, syringes, glass Pasteur pipettes) must be disposed of immediately into a designated, puncture-resistant "Chemotherapy Sharps" container.[5][6] These containers are often color-coded (e.g., yellow or red with a cytotoxic symbol) to differentiate them from regular sharps containers.[2][5]
-
Container Sealing and Disposal: Once the waste containers are full, they should be securely sealed and stored in the designated hazardous waste accumulation area for EH&S pickup.
Data Presentation: this compound Waste Disposal Summary
| Waste Type | Container Description | Labeling Requirements | Disposal Pathway |
| Unused/Expired this compound (Solid) | Sealable, rigid container | "Hazardous Waste," "Chemotherapeutic Waste," "this compound" | EH&S Pickup |
| Liquid this compound Waste | Leak-proof, shatter-resistant bottle | "Hazardous Waste," "Chemotherapeutic Liquid Waste," "this compound" | EH&S Pickup |
| Contaminated Sharps | Puncture-resistant, rigid container (often yellow or red) | "Chemotherapy Sharps," "Cytotoxic Sharps" | EH&S Pickup |
| Trace-Contaminated PPE & Labware | Lined container with a yellow bag | "Trace Chemotherapy Waste," "Cytotoxic Waste" | EH&S Pickup |
| Bulk-Contaminated Labware | Sealable, rigid container | "Hazardous Waste," "Chemotherapeutic Waste," "this compound" | EH&S Pickup |
Experimental Protocols Referenced for Safe Handling
General Protocol for Handling Cytotoxic Agents in a Research Setting:
-
Engineering Controls: All manipulations of this compound, including weighing, reconstitution, and addition to cell cultures, should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to prevent aerosolization and inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
-
Decontamination: All surfaces and equipment should be decontaminated after use. A common practice involves cleaning with a detergent solution followed by a rinse with water.
-
Spill Management: A chemotherapy spill kit should be readily available. Spills must be cleaned up immediately by trained personnel wearing appropriate PPE.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from research activities involving this compound.
Caption: Decision workflow for this compound waste segregation.
References
- 1. web.uri.edu [web.uri.edu]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer drugs in wastewater and natural environments: A review on their occurrence, environmental persistence, treatment, and ecological risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Cevipabulin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Cevipabulin. As a potent, microtubule-active antitumor compound, exercising caution is paramount to ensure personnel safety and prevent exposure, despite its current classification status.[1][2] Adherence to these protocols is essential for minimizing risk in the laboratory environment.
I. Personal Protective Equipment (PPE) for Handling this compound
While the Safety Data Sheet (SDS) for this compound may not mandate extensive PPE, its mechanism of action as a cytotoxic agent necessitates a higher level of precaution.[1] The following table outlines the recommended PPE for various laboratory activities involving this compound. This guidance is based on established best practices for handling antineoplastic agents.[3][4][5][6][7]
| Activity | Required PPE | Rationale |
| Handling solid (powder) this compound | - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields or goggles)- Respiratory Protection (N95 or higher respirator) | To prevent inhalation of fine particles and dermal contact with the potent compound.[3][5] |
| Preparing solutions of this compound | - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (goggles or face shield)- Work within a certified chemical fume hood or biological safety cabinet | To protect against splashes and aerosols that may be generated during dissolution.[3][7] |
| Administering this compound in vitro/in vivo | - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields) | To prevent accidental skin and eye contact during experimental procedures. |
| Handling this compound-contaminated waste | - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields or goggles) | To protect against exposure from contaminated sharps, consumables, and surfaces.[4][8] |
Note on Gloves: Always use chemotherapy-rated gloves. The outer glove should be removed and disposed of immediately after handling this compound or contaminated materials. The inner glove provides an additional layer of protection.
II. Donning and Doffing of PPE: A Step-by-Step Workflow
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
III. Disposal Plan for this compound and Contaminated Materials
Proper segregation and disposal of all waste contaminated with this compound is mandatory to prevent environmental release and accidental exposure.[4][8]
Key Disposal Principles:
-
Segregation: All this compound-contaminated waste must be segregated from regular laboratory trash.
-
Labeling: Waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[9]
-
Containment: Use designated, leak-proof, and puncture-resistant containers.
IV. Experimental Protocol Considerations
When designing experiments with this compound, it is imperative to incorporate safety measures directly into the protocol.
Methodology for Safe Solution Preparation:
-
Preparation: Conduct all weighing of solid this compound and preparation of solutions within a certified chemical fume hood or Class II Biological Safety Cabinet to contain any dust or aerosols.[7]
-
Personal Protective Equipment: At a minimum, wear a lab coat, double gloves, and eye protection. For handling the powder, an N95 respirator is strongly recommended.
-
Spill Management: Ensure a chemotherapy spill kit is readily available. In the event of a spill, cordon off the area and follow your institution's established procedures for cleaning up cytotoxic agents.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common practice is to use a detergent solution followed by a thorough rinse.
By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling the potent antitumor agent, this compound, fostering a secure and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. dupont.com.sg [dupont.com.sg]
- 4. web.uri.edu [web.uri.edu]
- 5. Safe handling of oncology drugs made easier with Tyvek single-use cleanroom apparel [cleanroomtechnology.com]
- 6. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
